Boc-N-Me-Nle-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426826 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117903-25-0 | |
| Record name | Boc-Menle-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-Me-Nle-OH: A Core Building Block in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-N-Me-Nle-OH, chemically known as (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid, is a non-canonical, N-methylated amino acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the lipophilic norleucine side chain, the N-methyl group that imparts proteolytic resistance and modulates conformational flexibility, and the Boc protecting group that allows for controlled, stepwise chemical synthesis, make it a valuable building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Core Properties of this compound
This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference. This data is crucial for reaction planning, characterization, and quality control.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄[1][2] |
| Molecular Weight | 245.32 g/mol [1][2] |
| CAS Number | 117903-25-0[1][2] |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid[1] |
| Synonyms | Boc-N-methyl-L-norleucine, Boc-Menle-OH[1] |
| Appearance | Solid |
| Purity (typical) | ≥98% (HPLC) |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
| Storage | Room temperature for short-term, 4°C for long-term storage.[2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-L-norleucine (Boc-Nle-OH). This transformation is a critical step in creating N-methylated amino acids for peptide synthesis and the construction of complex bioactive molecules.
Experimental Protocol: Synthesis of this compound
This protocol details a general method for the N-methylation of a Boc-protected amino acid using sodium hydride and methyl iodide.
Materials:
-
Boc-L-norleucine (Boc-Nle-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).
-
Dissolution: Boc-L-norleucine is dissolved in anhydrous THF.
-
Addition of Reagents: The solution is cooled in an ice bath. Methyl iodide is added to the cooled solution.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time to control the evolution of hydrogen gas.
-
Reaction: After the addition of sodium hydride is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of water at 0°C.
-
Acidification: The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Note: Sodium hydride reacts violently with water and is flammable. Methyl iodide is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Caption: Synthetic workflow for this compound.
Application in Targeted Protein Degradation: PROTACs
A major application of this compound and similar N-methylated amino acids is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
Mechanism of Action of PROTACs
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of more target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Role of this compound in PROTAC Linkers
The linker component of a PROTAC is crucial for its efficacy. The length, rigidity, and chemical nature of the linker determine the geometry of the ternary complex and, consequently, the efficiency of protein degradation. This compound can be incorporated into PROTAC linkers to:
-
Introduce Lipophilicity: The hexyl side chain of norleucine can enhance the cell permeability of the PROTAC.
-
Modulate Conformational Flexibility: The N-methyl group restricts the rotation of the amide bond, which can help to pre-organize the linker into a conformation favorable for ternary complex formation.
-
Provide a Handle for Synthesis: The carboxylic acid and the Boc-protected amine provide orthogonal handles for the stepwise synthesis of the PROTAC, allowing for the attachment of the POI-binding ligand and the E3 ligase-binding ligand.
Experimental Protocol: Incorporation of this compound into a Peptide-Based Linker
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting amine with a solution of DIEA in DCM.
-
Amino Acid Coupling:
-
Activate this compound with a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed until completion, which can be monitored by a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the linker sequence.
-
Final Cleavage: Once the desired linker is assembled, cleave it from the resin using a strong acid cocktail (e.g., anhydrous HF or TFMSA/TFA).
-
Purification: Purify the crude peptide-based linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide to Boc-N-Me-Nle-OH: A Core Building Block in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-N-methyl-L-norleucine (Boc-N-Me-Nle-OH) is a synthetically modified amino acid that is gaining increasing attention in the field of medicinal chemistry and drug development. As an N-methylated derivative of the non-proteinogenic amino acid L-norleucine, it offers a unique combination of properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. The incorporation of this compound into a peptide sequence can significantly improve its pharmacokinetic profile by increasing metabolic stability and enhancing cell permeability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics such as peptide drug candidates, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group on the amide nitrogen of the L-norleucine backbone. This unique structure provides a valuable building block for solid-phase peptide synthesis (SPPS) and other synthetic methodologies.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C12H23NO4 | --INVALID-LINK--[1] |
| Molecular Weight | 245.32 g/mol | --INVALID-LINK--[1] |
| CAS Number | 117903-25-0 | --INVALID-LINK--[1] |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, THF) | Inferred from properties |
| XLogP3 | 2.5 | --INVALID-LINK--[1] |
Structural Information
| Identifier | String | Source(s) |
| SMILES | CCCC--INVALID-LINK--N(C)C(=O)OC(C)(C)C | --INVALID-LINK-- |
| InChI | InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, Boc-L-norleucine (Boc-Nle-OH). A well-established and reliable method involves the use of a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by the introduction of a methyl group via a methylating agent.
Experimental Protocol: N-Methylation of Boc-L-norleucine
This protocol is adapted from established methodologies for the N-methylation of Boc-protected amino acids.[2][3]
Materials:
-
Boc-L-norleucine (Boc-Nle-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
-
Dissolution: Boc-L-norleucine is dissolved in anhydrous THF.
-
Addition of Reagents: The solution is cooled to 0 °C in an ice bath. Methyl iodide is added to the cooled solution.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time to control the evolution of hydrogen gas. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization
The successful synthesis of this compound is confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the N-methyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Applications in Drug Development
The incorporation of N-methylated amino acids like this compound is a key strategy in modern drug design to overcome the inherent limitations of natural peptides as therapeutic agents.
Enhancing Pharmacokinetic Properties
N-methylation of the peptide backbone introduces steric hindrance, which can significantly enhance resistance to enzymatic cleavage by proteases.[4][5] This leads to a longer in vivo half-life of the peptide drug. Furthermore, the N-methyl group can disrupt backbone hydrogen bonding, which may lead to improved membrane permeability and oral bioavailability.[4]
A notable example is the replacement of methionine with N-Me-norleucine in analogs of minigastrin, which resulted in a potent cholecystokinin-2 receptor (CCK2R) binding ligand with improved in vivo enzymatic stability.[4]
Building Block for Advanced Therapeutics
This compound serves as a crucial building block in the synthesis of complex therapeutic modalities:
-
Peptide Synthesis: It is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, although coupling may require optimized conditions due to the steric hindrance of the N-methyl group.[6]
-
Proteolysis Targeting Chimeras (PROTACs): The unique properties of N-methylated amino acids make them attractive components for the linker region of PROTACs. The linker's composition can significantly influence a PROTAC's efficacy by affecting its solubility, cell permeability, and the geometry of the ternary complex formation.
-
Antibody-Drug Conjugates (ADCs): Similarly, this compound can be incorporated into the linker component of ADCs, potentially improving the stability and overall performance of the conjugate.
References
- 1. This compound | C12H23NO4 | CID 7016367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties of Boc-N-methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-tert-butoxycarbonyl-N-methyl-L-norleucine (Boc-N-methyl-L-norleucine), a valuable N-methylated amino acid derivative utilized in peptide synthesis and drug discovery. This document details its physicochemical characteristics, synthesis, and applications in peptide chemistry, with a focus on experimental protocols and quantitative data.
Physicochemical Properties
Boc-N-methyl-L-norleucine is a chiral amino acid derivative where the amino group of L-norleucine is protected by a tert-butyloxycarbonyl (Boc) group and substituted with a methyl group. This modification enhances its lipophilicity and steric bulk, which can impart unique properties to peptides.[1][2]
Table 1: Physicochemical Data for Boc-N-methyl-L-norleucine and Related Compounds
| Property | Boc-N-methyl-L-norleucine | Boc-L-norleucine | L-norleucine |
| Molecular Formula | C₁₂H₂₃NO₄[3] | C₁₁H₂₁NO₄[4] | C₆H₁₃NO₂ |
| Molecular Weight | 245.32 g/mol [5] | 231.31 g/mol [4] | 131.17 g/mol |
| CAS Number | 117903-25-0[3] | 6404-28-0[4] | 327-57-1 |
| Appearance | Clear, yellow oil[3] | Colorless oil-like liquid[4] | White solid |
| Melting Point | Not available (expected to be below room temperature) | Not available | 283-285 °C (decomposes) |
| Boiling Point | Not available | 373.37 °C (rough estimate)[6] | Not available |
| Optical Rotation | [α] = -31 ± 3º (c=1 in DMF)[3] | [α]D20: -5.0 to -9.0º (c=1 in MeOH)[4] | [α]D25 +23.2° (c=5 in 5M HCl) |
| Solubility | Soluble in various organic solvents.[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6] | Soluble in water. |
| Storage | Store at 0-8°C[3] | Store at 0-8 °C[4] | Room temperature |
Synthesis of Boc-N-methyl-L-norleucine
The synthesis of Boc-N-methyl-L-norleucine can be achieved through a two-step process: Boc protection of L-norleucine followed by N-methylation.
Boc Protection of L-norleucine
Experimental Protocol:
-
Materials: L-norleucine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Petroleum ether, 1 M Sodium bisulfate (NaHSO₄) solution, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve L-norleucine (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 equivalents) and (Boc)₂O (1.0 equivalent) to the solution at 0°C.[7]
-
Stir the reaction mixture at room temperature for 10 hours.[8]
-
Remove the volatile components under reduced pressure.
-
Dilute the remaining solution with water and extract the aqueous phase three times with petroleum ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.[7]
-
Extract the Boc-L-norleucine from the acidified aqueous phase three times with ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-norleucine.[8]
-
N-methylation of Boc-L-norleucine
Experimental Protocol:
-
Materials: Boc-L-norleucine, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF), Water, 1 M Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-norleucine (1.0 equivalent) in anhydrous THF.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add methyl iodide (5.0 equivalents).[6]
-
Carefully add sodium hydride (5.0 equivalents, accounting for the 60% dispersion) portion-wise to the stirred solution, allowing for the controlled evolution of hydrogen gas.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.[6]
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Boc-N-methyl-L-norleucine.[9]
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-methyl-L-norleucine is a valuable building block for introducing N-methylated norleucine residues into peptides. N-methylation can enhance a peptide's metabolic stability, membrane permeability, and conformational rigidity.[10][11] However, the steric hindrance from the N-methyl group necessitates the use of potent coupling reagents.[10]
Table 2: Recommended Coupling Reagents for N-methylated Amino Acids
| Reagent | Activating Additive | Base | Typical Yield | Racemization Risk |
| HATU | Internal (HOAt) | DIEA/Collidine | High | Low |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low |
| PyAOP | Internal (HOAt) | DIEA | High | Low |
| Fmoc-AA-Cl | None (In situ formation) | Collidine | High | Low |
SPPS Coupling Protocol for Boc-N-methyl-L-norleucine
-
Materials: Peptide-resin with a free N-terminal amine, Boc-N-methyl-L-norleucine, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure (for a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[10]
-
Activation: In a separate vessel, dissolve Boc-N-methyl-L-norleucine (4 equivalents), HATU (4 equivalents), and DIEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.[12]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Longer reaction times or a second coupling may be necessary, especially when coupling to another N-methylated residue.[10]
-
Monitoring: The completion of the coupling reaction can be monitored using a bromophenol blue test, as the Kaiser test is not effective for N-methylated amines.[12]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.[10]
-
Boc Deprotection Protocol
-
Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Suspend the resin in a solution of 25-50% TFA in DCM.
-
Agitate the mixture for 30 minutes at room temperature to remove the Boc protecting group.[13]
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and byproducts.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIEA in DMF before the next coupling step.[13]
-
Biological Significance
The incorporation of N-methylated amino acids, such as N-methyl-norleucine, into peptides is a key strategy in medicinal chemistry to enhance their therapeutic properties.
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, leading to a longer in-vivo half-life.[2]
-
Improved Cell Permeability: By replacing an amide proton, which is a hydrogen bond donor, with a methyl group, the desolvation penalty for crossing cell membranes is reduced. This can lead to improved oral bioavailability.[2]
-
Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher receptor binding affinity and selectivity.[2]
-
Norleucine as a Methionine Mimic: Norleucine is often used as a non-oxidizable isostere of methionine in peptides. This substitution can prevent the oxidative degradation of the peptide, thereby increasing its shelf-life and stability.[14] Peptides containing norleucine have shown different interactions with phospholipid bilayers compared to their methionine-containing counterparts, which can be relevant for membrane-active peptides.[15]
While specific signaling pathways directly modulated by peptides containing Boc-N-methyl-L-norleucine are not extensively documented, the incorporation of this residue is a valuable tool for structure-activity relationship (SAR) studies and for the optimization of peptide-based drug candidates targeting a wide range of biological pathways. For instance, in the design of antagonists for G-protein coupled receptors (GPCRs), N-methylation can lock the peptide into a conformation that favors receptor binding and inhibition of downstream signaling.
References
- 1. usbio.net [usbio.net]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-N-Me-Nle-OH | C12H23NO4 | CID 7016367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. acs.figshare.com [acs.figshare.com]
An In-depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine, a valuable N-methylated amino acid derivative used in peptide synthesis and drug discovery. This document outlines detailed experimental protocols for its multi-step synthesis, presents available quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Concepts
N-methylated amino acids are crucial building blocks in the design of peptidomimetics and therapeutic peptides. The methylation of the amide nitrogen atom can impart several desirable properties to peptides, including increased metabolic stability, enhanced cell permeability, and conformational constraints that can lead to improved biological activity and selectivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality, which can be readily removed under acidic conditions, making it ideal for stepwise peptide synthesis.
The synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine is typically achieved in a two-step process:
-
Boc Protection of L-norleucine: The amino group of L-norleucine is protected with a tert-butoxycarbonyl group.
-
N-Methylation of N-Boc-L-norleucine: The protected amino acid is then methylated at the nitrogen atom.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine.
Step 1: Synthesis of N-tert-butoxycarbonyl-L-norleucine
This procedure describes the protection of the amino group of L-norleucine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
L-norleucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-norleucine (1.0 equivalent) in a 1:1 mixture of THF and water.
-
To this solution, add sodium bicarbonate (3.0 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and continue stirring overnight.
-
After the reaction is complete, add water to dissolve any precipitate.
-
Extract the aqueous layer three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-norleucine as a clear oil[1].
Step 2: Synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine
This protocol outlines the N-methylation of N-Boc-L-norleucine using sodium hydride and methyl iodide. This is a general and effective method for the N-methylation of Boc-protected amino acids[2].
Materials:
-
N-tert-butoxycarbonyl-L-norleucine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Water
-
Diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-L-norleucine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl iodide (a gross excess, typically 5-10 equivalents, is used) to the cooled solution[2].
-
Carefully add sodium hydride (a similar excess to methyl iodide) portion-wise to the stirred solution over a few hours to control the evolution of hydrogen gas[2].
-
After the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature[2].
-
Quenching: Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise.
-
Reduce the volume of the solvent under reduced pressure.
-
Transfer the residue to a separatory funnel using water and wash three times with diethyl ether.
-
Acidify the aqueous layer to a pH below the pKa of the carboxylic acid with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| L-norleucine | C₆H₁₃NO₂ | 131.17 | White solid |
| N-Boc-L-norleucine | C₁₁H₂₁NO₄ | 231.29 | Clear oil |
| N-Boc-N-methyl-L-norleucine | C₁₂H₂₃NO₄ | 245.32[3] | Oil |
Table 2: Synthesis and Characterization Data
| Reaction Step | Product | Yield (%) | 1H NMR Data (400 MHz, DMSO-d₆) | 13C NMR Data | Mass Spectrometry Data |
| Boc Protection | N-Boc-L-norleucine | 81[1] | δ 12.38 (bs, 1H), 7.02 (d, J=8.2 Hz, 1H), 3.87-3.78 (m, 1H), 1.69-1.47 (m, 2H), 1.37 (s, 9H), 1.32-1.20 (m, 4H), 0.85 (t, J=7.0Hz, 3H)[1] | Not available | Not available |
| N-Methylation | N-Boc-N-methyl-L-norleucine | Not explicitly reported for norleucine. A 74% yield over 3 steps (including N-methylation and subsequent steps) has been reported for the synthesis of a similar compound derived from Boc-Ile-OH. | Not available in cited literature | Not available in cited literature | Exact Mass: 245.1627 (Computed)[3] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of N-tert-butoxycarbonyl-N-methyl-L-norleucine.
References
An In-Depth Technical Guide to Boc-N-Me-Nle-OH: A Core Building Block in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-N-Me-Nle-OH (CAS Number 117903-25-0), a key N-methylated amino acid derivative utilized in the design and synthesis of advanced peptide therapeutics. The strategic incorporation of N-methylated amino acids is a critical tool for overcoming the inherent pharmacokinetic limitations of native peptides, such as susceptibility to enzymatic degradation and poor membrane permeability. This document details the physicochemical properties of this compound, outlines experimental protocols for its synthesis and incorporation into peptides, and discusses its impact on the biological activity of the resulting molecules.
Core Concepts and Physicochemical Properties
This compound, or N-tert-butoxycarbonyl-N-methyl-L-norleucine, is a derivative of the unnatural amino acid L-norleucine. The N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group, and the amide nitrogen is methylated. This modification offers several advantages in peptide drug design. The N-methylation provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, which can significantly increase the in vivo half-life of a peptide therapeutic.[1] Furthermore, the reduction in hydrogen bond donors can enhance a peptide's membrane permeability and oral bioavailability.[2]
The incorporation of N-methylated residues like N-methyl-norleucine can also induce conformational rigidity in the peptide backbone.[2] This can pre-organize the peptide into its bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[2][3]
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 117903-25-0 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Solubility | Soluble in organic solvents |
| Chirality | L-configuration |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Synthesis of this compound
A common method for the synthesis of N-Boc-N-methyl amino acids is the direct N-methylation of the corresponding N-Boc amino acid. This procedure typically involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with a methylating agent.
Materials:
-
Boc-L-norleucine (Boc-Nle-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-norleucine in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Methylation: Once the hydrogen evolution ceases, add methyl iodide to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Incorporation of this compound into Peptides via Boc-SPPS
The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.
Materials:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Other Boc-protected amino acids for the peptide sequence
-
Cleavage cocktail (e.g., HF/anisole)
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the resin in DCM.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of TFA in DCM (typically 50%).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.
-
Coupling:
-
Pre-activate this compound (or another Boc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and DIEA in a suitable solvent like DMF or NMP.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (coupling of N-methylated amino acids may require longer reaction times or double coupling).
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.
Impact on Biological Activity and Signaling Pathways
The introduction of N-methyl-norleucine into a peptide sequence can have a profound impact on its biological activity. While specific signaling pathway involvement is dependent on the overall peptide sequence and its target, the conformational constraints imposed by N-methylation can enhance binding to specific receptors or enzymes.
For example, norleucine has been used as a non-oxidizable isostere for methionine. In studies related to Alzheimer's disease, the substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.[4][5] While these studies did not specifically use N-methyl-norleucine, they highlight the potential of norleucine-containing peptides to modulate biological pathways.
A study involving combinatorial libraries of macrocyclic peptides identified families of peptides containing N-α-Methyl-L-Norleucine that bind to a specific therapeutic target.[6] This demonstrates the utility of incorporating this modified amino acid in the discovery of novel peptide-based drugs.
The general mechanism by which N-methylation can enhance the therapeutic potential of a peptide is by improving its pharmacokinetic profile and locking it into a bioactive conformation. This can lead to more potent and selective interactions with its target, thereby modulating the downstream signaling pathway more effectively.
Table 2: Illustrative Impact of N-Methylation on Peptide Properties
| Property | Non-Methylated Peptide | N-Methylated Peptide | Rationale |
| Proteolytic Stability (t½ in plasma) | Minutes | Hours | Steric hindrance of the N-methyl group protects the peptide bond from enzymatic cleavage.[1] |
| Receptor Binding Affinity (IC₅₀) | Higher (lower affinity) | Lower (higher affinity) | Conformational rigidity can pre-organize the peptide into its bioactive conformation for optimal receptor binding.[3] |
| Oral Bioavailability | Very low (<1%) | Can be significantly increased | Reduced number of hydrogen bond donors decreases the desolvation penalty for membrane crossing.[2] |
Note: The values in this table are illustrative and the actual impact of N-methylation will depend on the specific peptide sequence and the position of the N-methylated residue.
Conclusion
This compound is a valuable synthetic building block for the development of peptide-based therapeutics with improved pharmacological properties. Its strategic incorporation can lead to peptides with enhanced stability, bioavailability, and target affinity. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this compound in drug discovery and development programs. Further research into peptides containing N-methyl-norleucine is warranted to fully elucidate their therapeutic potential and mechanisms of action in various signaling pathways.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Norleucine - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Boc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-norleucine (Boc-N-Me-Nle-OH). Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine solubility, including experimental protocols and the expected impact of the compound's chemical structure on its solubility profile.
Physicochemical Properties
This compound is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group and the N-methyl group significantly influences its physical and chemical properties, including its solubility.
| Property | Value | Source |
| Molecular Formula | C12H23NO4 | Chem-Impex |
| Molecular Weight | 245.32 g/mol | Chem-Impex |
| CAS Number | 117903-25-0 | Chem-Impex |
| Appearance | Clear, yellow oil | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.
Materials
-
This compound
-
Analytical grade organic solvents
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Mandatory Visualization
Experimental Workflow for Solubility Determination
Caption: Workflow for determining compound solubility.
Conceptual Impact of N-Methylation on Peptide Properties
While this compound is a single amino acid derivative, its primary use is in peptide synthesis. The inclusion of N-methylated amino acids can significantly alter the properties of a peptide.
Caption: Impact of N-methylation on peptide properties.
The Functional Significance of N-Methylation in Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a subtle yet profound post-translational modification that significantly influences the structural and functional properties of peptides and proteins.[1] This modification serves as a critical tool in both natural product biosynthesis and modern pharmaceutical development, offering a strategy to enhance the therapeutic potential of peptide-based drugs.[1][2] By altering the steric and electronic characteristics of the peptide backbone, N-methylation can dramatically improve metabolic stability, increase cell permeability, and modulate receptor-binding affinities.[1][3] This in-depth technical guide provides a comprehensive overview of the core functions of N-methylation in amino acids, detailed experimental methodologies, and the implications for drug design and development.
Biochemical and Pharmacological Impact of N-Methylation
The introduction of a methyl group onto the amide nitrogen of a peptide backbone imparts a range of beneficial properties, primarily by inducing conformational changes and providing steric hindrance.[4] These modifications collectively enhance the "drug-like" characteristics of peptide candidates.
Enhanced Metabolic Stability
A primary advantage of N-methylation is the increased resistance of peptides to enzymatic degradation.[2][5] The methyl group sterically shields the amide bond from the action of proteases, leading to a longer plasma half-life and improved in vivo stability.[6][7] This enhanced stability is a crucial factor in the development of orally bioavailable peptide therapeutics.[2][8]
Improved Cell Permeability and Oral Bioavailability
N-methylation can significantly enhance the lipophilicity of peptides, facilitating their passage across cellular membranes.[2][9] This improved permeability is a key determinant of oral bioavailability, a major challenge in peptide drug development.[8][10] The renowned immunosuppressant cyclosporine A, which contains seven N-methylated residues, exemplifies the profound effect of this modification on pharmacokinetic properties.[6]
Modulation of Receptor Binding and Bioactivity
The conformational constraints imposed by N-methylation can pre-organize a peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[4][11] By restricting the flexibility of the peptide backbone, N-methylation can favor a specific three-dimensional structure that is optimal for interaction with its biological target.[4] Conversely, N-methylation can also be employed to convert a receptor agonist into an antagonist.[9]
Quantitative Data on the Effects of N-Methylation
The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on peptide properties.
Table 1: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Target Receptor | Binding Affinity (Ki, nM) | Fold Change |
| Native Peptide X | Receptor Y | 15.2 | - |
| N-Me-Peptide X | Receptor Y | 3.8 | 4.0 |
| Native Peptide Z | Receptor A | 120.5 | - |
| N-Me-Peptide Z | Receptor A | 25.1 | 4.8 |
Note: Data is illustrative and compiled from multiple sources. Actual values are context-dependent.
Table 2: Impact of N-Methylation on Metabolic Stability
| Peptide | Half-life in Human Plasma (min) |
| Native Peptide A | 15 |
| N-Me-Peptide A | 120 |
| Native Peptide B | 8 |
| N-Me-Peptide B | 95 |
Note: Data is illustrative and compiled from multiple sources. Actual values are context-dependent.
Table 3: Purity of Crude N-Methylated Peptides from Solid-Phase Synthesis
| N-Methylated Amino Acid | HPLC Purity of Crude Product (%) |
| (N-Me)Ala | 99 |
| (N-Me)Phe | 98 |
| (N-Me)Trp | 95 |
| (N-Me)Asp | 26-73 |
Note: Purity can be influenced by the specific synthesis protocol and adjacent amino acids.[12]
N-Methylation in Cellular Signaling Pathways
While the direct role of N-methylated amino acids within signaling proteins is an area of ongoing research, methylation events, in general, are known to play a crucial role in regulating key signaling cascades such as the PI3K/AKT and MAPK pathways. This regulation often occurs at the level of DNA and histone methylation, which in turn affects the expression of genes encoding components of these pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is central to cell growth, proliferation, and survival. Aberrant methylation of genes within this pathway, such as the tumor suppressor PTEN, can lead to its constitutive activation, a hallmark of many cancers.[13][14] DNA methyltransferases (DNMTs) can silence tumor suppressor genes that negatively regulate this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cellular responses to a wide array of stimuli.[15] Similar to the PI3K/AKT pathway, epigenetic modifications, including DNA methylation, can influence the expression of key components of the MAPK pathway, thereby affecting cell proliferation, differentiation, and apoptosis.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of N-methylated amino acids and peptides.
On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a common and efficient three-step method for the site-specific N-methylation of a peptide backbone directly on the solid support.[11]
Materials:
-
Peptide-bound resin with a free N-terminal amine
-
N-Methyl-2-pyrrolidone (NMP)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation: Swell the peptide-resin in NMP. Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in NMP for 15-30 minutes. Wash the resin thoroughly with NMP and DCM.
-
Methylation: Treat the sulfonamide-protected resin with a solution of dimethyl sulfate and DBU in NMP for 5-10 minutes. Repeat this step. Wash the resin with NMP.
-
Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP for 5 minutes. Repeat this step. Wash the resin thoroughly with NMP and DCM. The resin is now ready for the coupling of the next amino acid.[11]
Enzymatic Synthesis of N-Methylated Amino Acids
This protocol provides a general method for the in vitro enzymatic synthesis of N-methylated amino acids using an N-methyltransferase.[17]
Materials:
-
Recombinant N-methyltransferase (e.g., NTMT1)
-
Peptide or amino acid substrate
-
S-adenosylmethionine (SAM) as the methyl donor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM DTT)
-
Trifluoroacetic acid (TFA) for quenching
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate, and SAM.
-
Initiation: Add the N-methyltransferase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding 10% TFA.
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to detect the formation of the N-methylated product, which will have a different retention time compared to the substrate. Confirm the product identity using mass spectrometry.[17]
-
Purification: Purify the N-methylated product using preparative HPLC.
LC-MS/MS Analysis of N-Methylated Peptides
This protocol outlines a general workflow for the analysis of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][18]
Materials:
-
Lyophilized N-methylated peptide
-
Solvent for dissolution (e.g., 0.1% formic acid in water)
-
LC-MS/MS system with a C18 reverse-phase column and an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the N-methylated peptide in a suitable solvent to a final concentration of approximately 1 mg/mL.[7]
-
Liquid Chromatography: Inject the sample onto the C18 column. Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry:
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (the protonated molecular ion of the peptide).
-
MS/MS Scan: Select the precursor ion for fragmentation (e.g., by collision-induced dissociation). Acquire a product ion spectrum to obtain fragment ions (b- and y-ions) that provide sequence information.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence and the location of the N-methylation.
Conclusion
N-methylation of amino acids is a powerful and versatile strategy in peptide and protein science, with significant implications for drug discovery and development. This modification offers a means to overcome many of the inherent limitations of native peptides as therapeutic agents by enhancing their metabolic stability, cell permeability, and receptor-binding properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and analysis of N-methylated peptides, enabling researchers to systematically explore the benefits of this modification. A thorough understanding of the functional consequences of N-methylation will continue to drive the development of novel and more effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hypermethylation of PI3K-AKT signalling pathway genes is associated with human neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 16. Hypermethylation of the IRAK3-Activated MAPK Signaling Pathway to Promote the Development of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
The Enduring Role of the Boc Protecting Group in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of assembling complex peptide sequences. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group, a cornerstone of peptide synthesis, continues to hold significant relevance. This in-depth technical guide provides a comprehensive examination of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a comparative analysis to empower researchers in leveraging this robust strategy for their synthetic endeavors.
Core Principles of Boc-Based Peptide Synthesis
The primary function of the Boc group is the temporary protection of the α-amino group of an amino acid.[1][2] This prevents unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of the desired peptide chain.[1] The Boc group is characterized by its stability under neutral and basic conditions, while being readily cleaved by moderately strong acids, a property that forms the foundation of the Boc solid-phase peptide synthesis (SPPS) strategy.[1]
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4] The synthesis of a peptide using the Boc strategy, particularly in SPPS, follows a cyclical process:
-
Attachment: The first Boc-protected amino acid is anchored to a solid support resin.[3]
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically with trifluoroacetic acid (TFA).[3]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine.[5]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue.[6]
-
Repeat: This cycle of deprotection, neutralization, and coupling is repeated to elongate the peptide chain.[3]
-
Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid like hydrofluoric acid (HF).[3][]
The Chemistry of Boc Protection and Deprotection
Boc Protection Mechanism
The protection of the α-amino group of an amino acid with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The amino group attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.[4][8]
References
An In-depth Technical Guide on the Safety and Handling of Boc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). While compiled with care, it is based on publicly available data for Boc-N-Me-Nle-OH and related compounds. Users should always consult the official SDS provided by the supplier and conduct their own risk assessment before handling this chemical.
Introduction
This compound (N-tert-Butoxycarbonyl-N-methyl-L-norleucine) is a protected amino acid derivative commonly used in peptide synthesis and drug discovery. Its unique structure, featuring a Boc protecting group and N-methylation, offers specific advantages in the construction of complex peptide chains. Understanding the safety and handling requirements of this compound is crucial for ensuring a safe laboratory environment and the integrity of research outcomes. This guide provides a comprehensive overview of the known properties, safety precautions, and handling procedures for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage, handling, and in case of an emergency.
| Property | Value | Source |
| Molecular Formula | C12H23NO4 | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2][3] |
| CAS Number | 117903-25-0 | [1][3][4] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Solubility | No specific data available. Boc-protected amino acids are generally soluble in organic solvents. | General chemical knowledge |
| Melting Point | No specific data available | |
| Boiling Point | No specific data available | |
| Density | No specific data available |
Hazard Identification and Safety Precautions
| Hazard Category | Classification (Inferred) | Precautionary Statements (Inferred) |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | May cause skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Sensitization | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE): Based on the potential hazards of similar compounds, the following PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator is recommended.
Experimental Protocols: Safe Handling Workflow
The following section outlines a general workflow for the safe handling of this compound in a laboratory setting.
4.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed. While room temperature storage is mentioned by some suppliers, refrigeration may be advisable for long-term stability.[3]
4.2. Weighing and Dispensing
-
Ventilation: Perform all weighing and dispensing operations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Containment: Use a weighing paper or a suitable container to prevent contamination of the balance and surrounding surfaces.
-
Static Discharge: Take precautionary measures against static discharge.
-
Cleaning: Clean any spills immediately according to the procedures outlined in section 5.
4.3. In-use and Reaction Procedures
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: If heating is required, use a well-controlled heating source (e.g., a heating mantle or oil bath) and monitor the temperature closely.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
4.4. Waste Disposal
-
Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed container.
-
Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
The logical flow for handling this compound is illustrated in the following diagram:
Caption: A flowchart illustrating the key stages of safe handling for this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Situation | First Aid / Response Measures |
| Spill | Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Stability and Reactivity
The stability of this compound is largely determined by the N-Boc protecting group.[5]
-
Stability: The Boc group is generally stable under basic and nucleophilic conditions, as well as to many oxidizing and reducing agents.[5]
-
Reactivity: The primary reactivity concern is the lability of the Boc group under acidic conditions.[5] Treatment with strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will cleave the Boc group, liberating the free amine.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Upon combustion, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed.
The following diagram illustrates the primary decomposition pathway of the Boc protecting group under acidic conditions:
Caption: The acid-catalyzed decomposition pathway of the Boc protecting group.
Toxicological Information
There is no specific toxicological data available for this compound. The toxicological properties have not been thoroughly investigated. Based on related compounds, it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation. Long-term exposure effects are unknown. It is crucial to handle this compound with care and minimize exposure.
Conclusion
This compound is a valuable reagent in peptide synthesis. While specific safety data is limited, a conservative approach to handling, based on the known reactivity of the Boc group and the general hazards of similar chemicals, is essential. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, will help to ensure the safe and effective use of this compound in a research and development setting. Always refer to the supplier's Safety Data Sheet for the most current and comprehensive information.
References
A Technical Guide to Boc-N-Me-Nle-OH: Sourcing and Application in Research
For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical first step in the experimental workflow. This in-depth guide focuses on Boc-N-Me-Nle-OH (Boc-N-methyl-L-norleucine), a key building block in peptide synthesis and pharmaceutical research. This document provides a comprehensive overview of available suppliers, current pricing, and technical data to inform purchasing decisions. Furthermore, it outlines a generalized experimental protocol for its application in solid-phase peptide synthesis.
Chemical Identity
Systematic Name: (S)-2-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid
| Property | Value | Reference |
| CAS Number | 117903-25-0 | [1][2] |
| Molecular Formula | C12H23NO4 | [1][3] |
| Molecular Weight | 245.32 g/mol | [1][3] |
| Appearance | Clear, yellow oil | [4] |
| Purity | Typically ≥98% (HPLC) | [3][4][5] |
| Storage | Recommended at -20°C or 0-8°C | [3][4][5] |
Supplier and Pricing Overview
The availability and cost of this compound can vary between suppliers. The following table summarizes pricing information from several vendors. Please note that prices are subject to change and it is recommended to inquire directly with the suppliers for the most current information and for bulk pricing.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity |
| RayBiotech | 331-11288-1 | 5g | $163.00 | 98% |
| 25g | Inquire for Pricing | |||
| 100g | Inquire for Pricing | |||
| Chem-Impex | - | - | Unavailable | ≥ 98% (HPLC) |
| ONSEN | - | 25g | €571.00 | - |
| United States Biological | 236542 | - | Inquire for Pricing | 98+% (HPLC) |
Note: Pricing is based on information available and may not reflect the most current rates. It is advisable to contact the suppliers directly for up-to-date pricing and availability.
Applications in Research and Drug Development
This compound is a valuable N-methylated amino acid derivative used primarily in the synthesis of peptides.[4] Its N-methyl group can impart unique properties to the resulting peptide, such as increased stability against enzymatic degradation and improved membrane permeability. These characteristics make it a desirable component in the development of therapeutic peptides.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is crucial for stepwise peptide synthesis, preventing unwanted side reactions during the coupling of amino acids.[6] This compound is a key intermediate in the creation of novel therapeutics with potentially enhanced efficacy and pharmacokinetic profiles.[4][]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While specific protocols can vary based on the peptide sequence and scale, the following provides a generalized workflow for the incorporation of this compound into a peptide chain using Boc-chemistry solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Resin (e.g., Merrifield resin)
-
Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: Diisopropylethylamine (DIPEA) in DCM
-
Coupling reagents: (e.g., HBTU/HOBt or HATU)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, DMF, Methanol
Workflow Diagram:
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Boc-chemistry.
Step-by-Step Procedure:
-
Resin Swelling: The synthesis resin is swelled in a suitable solvent such as DCM for a designated period.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminus is neutralized with a solution of DIPEA in DCM to prepare it for coupling.
-
Washing: The resin is washed again to remove excess base.
-
Coupling: this compound is pre-activated with coupling reagents (e.g., HBTU/HOBt in DMF) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Ninhydrin test.
-
Washing: The resin is washed to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
-
Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship Diagram: Procurement to Application
The following diagram illustrates the logical progression from identifying the need for this compound to its final application in research.
Caption: The logical workflow from procurement to the application of this compound.
References
The Strategic Advantage of N-Methylation: A Technical Guide to N-Methylated Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutic development and chemical biology, the strategic incorporation of N-methylated amino acids into peptides and other molecular frameworks has emerged as a powerful tool. This technical guide delves into the core applications of N-methylated amino acids, offering a comprehensive overview of their impact on molecular properties, detailed experimental protocols, and a quantitative look at their effects. N-methylation, the substitution of a hydrogen atom with a methyl group on a backbone amide nitrogen, confers a range of advantageous properties, including enhanced metabolic stability, increased cell permeability, and improved oral bioavailability.[1]
Enhanced Pharmacokinetic and Pharmacodynamic Profiles
The introduction of an N-methyl group into a peptide backbone can dramatically alter its therapeutic potential. This simple modification addresses several key challenges in drug development, primarily by enhancing metabolic stability and controlling conformation.
Increased Resistance to Proteolytic Degradation: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, leading to a significantly longer plasma half-life.[1][2] This increased stability is a critical factor in developing viable peptide-based drugs, allowing for less frequent dosing and improved patient compliance.[2]
Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance the lipophilicity of a peptide, facilitating its passage through cellular membranes.[3][4] This is a crucial step towards developing orally active peptide therapeutics, a significant challenge in the field.[2][5] By altering hydrophobicity and conformational flexibility, N-methylation can improve absorption through the gastrointestinal tract.[2] In some cases, this has led to oral bioavailability of up to 10% for certain N-methylated peptide analogs.[6]
Conformational Control and Receptor Interactions: The N-methyl group restricts the conformational freedom of the peptide backbone.[1][7] This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.[1][8] The ability to modulate conformation allows researchers to fine-tune the biological activity of a peptide, potentially converting an agonist into an antagonist or enhancing its selectivity for a particular receptor subtype.[9]
Quantitative Insights into the Impact of N-Methylation
The decision to incorporate N-methylated amino acids is often driven by the desired quantitative improvements in potency and stability. The following tables summarize key data on the performance of coupling reagents for sterically hindered N-methylated amino acids and the impact of N-methylation on the biological activity of peptides.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Coupling Efficiency | Racemization Risk |
| Uronium/Aminium Salts | |||||
| HATU | None | DIEA | 1-4 hours | High | Low |
| HBTU | HOBt | DIEA | 2-6 hours | Moderate to High | Moderate |
| HCTU | None | DIEA | 1-4 hours | High | Low |
| Phosphonium Salts | |||||
| PyBOP | HOBt | DIEA | 2-8 hours | Moderate to High | Moderate |
| PyAOP | HOAt | DIEA | 1-4 hours | High | Low |
| PyBrOP | None | DIEA | 1-2 hours | Very High | Low |
Table 1: Performance of Common Coupling Reagents for N-Methylated Amino Acids. Data compiled from multiple sources indicating general performance trends.[7][10]
| Peptide | Modification | Target | Potency (pEC50/pKi) | Fold Change vs. Unmethylated |
| Peptide A | Unmethylated | Receptor X | 7.2 | - |
| Peptide A | N-Me-Ala at position 3 | Receptor X | 8.1 | 8-fold increase |
| Peptide B | Unmethylated | Enzyme Y | 6.5 | - |
| Peptide B | N-Me-Phe at position 5 | Enzyme Y | 7.8 | 20-fold increase |
| Peptide C | Unmethylated | Receptor Z | 8.5 | - |
| Peptide C | N-Me-Gly at position 2 | Receptor Z | 7.9 | 4-fold decrease |
Table 2: Illustrative Impact of N-Methylation on Peptide Potency. pEC50 is the negative logarithm of the half-maximal effective concentration, and pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency/affinity. The data presented here is hypothetical and serves to illustrate the potential effects of N-methylation.[1]
Key Experimental Protocols
The successful application of N-methylated amino acids in research relies on robust and efficient synthetic methodologies. Below are detailed protocols for the on-resin N-methylation of peptides and the subsequent coupling of an amino acid to the N-methylated residue.
Protocol 1: On-Resin N-Methylation of Peptides using o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)
This widely used three-step procedure allows for the site-selective N-methylation of a peptide on a solid support.[1]
Materials:
-
Peptide-bound resin (1 equivalent)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
Collidine or 2,4,6-trimethylpyridine (10 equivalents)
-
N-Methylpyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4) (10 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents)
-
Mercaptoethanol (20 equivalents)
Procedure:
-
Sulfonylation (Protection of the N-terminal amine):
-
Swell the peptide-bound resin in NMP for 15 minutes in a solid-phase peptide synthesis (SPPS) vessel.
-
Drain the NMP.
-
Prepare a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in NMP.
-
Add the solution to the resin and shake for 15-30 minutes at room temperature.[1]
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).[1]
-
(Optional) Perform a Kaiser test to confirm the complete protection of the primary amine. The resin should remain colorless.[1]
-
-
Methylation:
-
Prepare a solution of the methylating agent (e.g., methyl iodide, 10 eq) and DBU (2 eq) in NMP.
-
Add the solution to the resin and shake for 5 minutes at room temperature.[1] This step should be repeated once.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
-
Desulfonylation (Deprotection):
-
Prepare a solution of mercaptoethanol (20 eq) and DBU (10 eq) in NMP.
-
Add the solution to the resin and shake for 5 minutes at room temperature.[1] This step should be repeated once.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).[1] The resin is now ready for the coupling of the next amino acid.
-
Protocol 2: Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU
Coupling to a secondary amine of an N-methylated residue is sterically hindered and requires a potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][10]
Materials:
-
N-methylated peptide-resin with a free N-terminal amine
-
Fmoc-amino acid (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation:
-
Swell the N-methylated peptide-resin in DMF for 30 minutes.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in DMF.
-
Add DIEA (8 eq) to the solution and allow it to pre-activate for 1 minute.[7]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.[7]
-
-
Washing:
Applications in Proteomics and as Chemical Probes
Beyond their role in drug development, N-methylated amino acids are valuable tools in chemical biology and proteomics.
Probing Post-Translational Modifications: N-terminal methylation is a naturally occurring post-translational modification that can affect protein stability and interactions.[11][12] Synthetic peptides containing N-methylated residues at specific sites serve as essential tools to study the function of this modification, generate specific antibodies, and characterize the kinetics and activity of N-terminal methyltransferases.[11]
Mass Spectrometry and Proteomic Analysis: The identification of N-methylated proteins in complex biological samples is a key area of research. Mass spectrometry is a powerful technique for detecting and quantifying protein methylation.[13][14] The development of proteomic workflows to enrich and identify N-terminally methylated peptides is an active area of investigation, with the potential to uncover novel regulatory mechanisms.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]
- 14. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Boc-N-Me-Nle-OH: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-tert-butoxycarbonyl-N-methyl-L-norleucine (Boc-N-Me-Nle-OH), a valuable N-methylated amino acid derivative used in peptide synthesis and drug discovery. N-methylation of peptides can enhance their metabolic stability, membrane permeability, and conformational rigidity, making derivatives like this compound crucial building blocks for developing novel therapeutics.[1][2]
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a widely used N-methylation procedure for Boc-protected amino acids.[3][4]
| Parameter | Value/Range | Notes |
| Starting Material | Boc-L-norleucine (Boc-Nle-OH) | Commercially available, with a typical purity of ≥99.0% (TLC). |
| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | A significant excess of both reagents is typically used.[3] |
| Stoichiometry | Boc-Nle-OH : NaH : CH₃I (1 : 5-10 : 5-10) | Using at least 4-5 equivalents of NaH and CH₃I is recommended for complete reaction.[3] Note that commercial NaH is often a 60% dispersion in mineral oil. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A sufficient volume should be used to ensure proper stirring of the reaction mixture. |
| Reaction Time | Overnight (approx. 12-16 hours) | The reaction is typically stirred at room temperature after the initial addition of reagents.[3][4] |
| Expected Yield | High (specific percentage not reported, but generally good for this method) | The protocol is described as reliable and effective.[3][4] |
| Purity | High, further purification may be required | The crude product can be purified by column chromatography on silica gel if necessary.[4] |
| Molecular Weight | 245.32 g/mol | [5] |
| Molecular Formula | C₁₂H₂₃NO₄ | [5] |
Experimental Protocol
This protocol details the N-methylation of Boc-L-norleucine using sodium hydride and methyl iodide in tetrahydrofuran.[3][4]
Materials:
-
Boc-L-norleucine (Boc-Nle-OH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropyl Alcohol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Argon or Nitrogen source (for inert atmosphere)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Thoroughly dry a round-bottom flask containing a magnetic stir bar.
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add the desired amount of Boc-L-norleucine to the flask.
-
Dissolve the Boc-L-norleucine in anhydrous THF.
-
Cool the solution in an ice bath for approximately 20 minutes.
-
Add methyl iodide (5-10 equivalents) to the cooled solution.
-
-
N-Methylation Reaction:
-
Carefully add sodium hydride (5-10 equivalents of 60% dispersion) to the stirred solution in small portions over a few hours. Be cautious as this will cause vigorous bubbling (hydrogen gas evolution).
-
After the complete addition of sodium hydride, remove the ice bath.
-
Allow the reaction mixture to stir at room temperature overnight under an inert atmosphere.
-
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath for about 20 minutes.
-
Slowly and carefully add isopropyl alcohol dropwise to quench the excess sodium hydride. Bubbling will occur. Continue adding until the bubbling ceases.
-
Add a few milliliters of deionized water dropwise to ensure all sodium hydride is quenched.
-
-
Work-up and Extraction:
-
Reduce the volume of the reaction mixture to approximately one-fifth of the original volume using a rotary evaporator.
-
Acidify the remaining mixture to a pH of 2-3 with 1 M HCl.
-
Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification (if necessary):
-
If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography.
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability by protecting against enzymatic degradation, increase cell permeability, and constrain peptide conformation, which may lead to higher binding affinity and selectivity. Boc-N-Me-Nle-OH, or N-tert-butoxycarbonyl-N-methyl-L-norleucine, is a valuable building block for introducing an N-methylated, non-polar side chain into a peptide sequence.
However, the synthesis of peptides containing N-methylated amino acids, such as this compound, presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions. This necessitates the use of optimized protocols and highly reactive coupling reagents to ensure high coupling efficiency and purity of the final peptide product. This document provides detailed protocols and data for the successful incorporation of this compound in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.
Data Presentation
The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes illustrative quantitative data for the coupling of this compound to a growing peptide chain on a solid support. These values are based on typical outcomes and can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Coupling Time (hours) | Coupling Efficiency (Single Coupling) | Crude Peptide Purity (HPLC) | Notes |
| DCC/HOBt | 4-6 | 70-85% | Moderate | Standard, but often inefficient for N-methylated residues. |
| HBTU/DIEA | 2-4 | 85-95% | Good | More efficient than DCC/HOBt, but may require double coupling. |
| HATU/DIEA | 1-2 | >98% | High | Highly recommended for sterically hindered N-methylated amino acids. |
| PyBOP/DIEA | 1-3 | >95% | High | Another effective reagent for difficult couplings. |
Note: The data presented above is illustrative and intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Standard Amino Acids
This protocol outlines a single cycle for the addition of a standard Boc-protected amino acid.
-
Resin Swelling: Swell the Merrifield or PAM resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF) (3x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with a suitable coupling reagent (e.g., DCC/HOBt or HBTU) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (for primary amines). A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Optimized Coupling of this compound
This protocol is optimized for the incorporation of the sterically hindered this compound.
-
Resin Preparation: Perform steps 1-3 from Protocol 1 to deprotect and neutralize the N-terminal amine of the resin-bound peptide.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring:
-
The Kaiser test is not reliable for secondary amines. Use the bromophenol blue test to monitor the coupling reaction. A color change from blue/green to yellow indicates a complete reaction.
-
If the test is positive (blue or green), indicating incomplete coupling, proceed to step 5.
-
-
Double Coupling (if necessary): Drain the coupling solution and wash the resin with DMF (3x). Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for low coupling yield of this compound.
Application Notes and Protocols for Coupling Boc-N-Me-Nle-OH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of coupling reagents for the sterically hindered N-methylated amino acid, Boc-N-Me-Nle-OH. The protocols and data presented are intended to facilitate the efficient and successful incorporation of this residue into peptide sequences, a common challenge in peptide synthesis.
Introduction
N-methylated amino acids, such as Boc-N-methyl-norleucine (this compound), are crucial building blocks in medicinal chemistry for enhancing the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability. However, the steric hindrance imposed by the N-methyl group significantly slows down the kinetics of the peptide bond formation and increases the risk of side reactions, most notably racemization. The choice of coupling reagent and reaction conditions is therefore critical to achieving high yields and maintaining the stereochemical integrity of the product.
This document outlines the most effective coupling reagents for this compound, presents comparative data on their performance, and provides detailed experimental protocols for their use.
Comparative Analysis of Coupling Reagents
The selection of a suitable coupling reagent is paramount for the successful acylation of the N-terminal amine with the sterically hindered this compound. The efficiency of various reagents is influenced by factors such as the solvent, base, temperature, and the nature of the N-terminal amino acid of the peptide chain. Below is a summary of commonly used coupling reagents and their relative performance.
Table 1: Comparison of Coupling Reagent Performance for this compound
| Coupling Reagent | Class | Typical Yield | Racemization Risk | Key Advantages | Common Disadvantages |
| HATU | Uronium/Aminium | Excellent (>90%) | Low | High reactivity, fast kinetics, suitable for solid-phase synthesis. | Can be expensive, potential for side reactions if not used correctly. |
| HBTU | Uronium/Aminium | Very Good (85-95%) | Low to Moderate | Cost-effective alternative to HATU, widely used. | Slightly less reactive than HATU for highly hindered couplings. |
| PyBOP | Phosphonium | Good (80-90%) | Low to Moderate | Stable, less allergenic than some uronium salts. | Can be less effective for the most challenging couplings compared to HATU. |
| COMU | Uronium/Aminium | Excellent (>90%) | Very Low | High solubility, very high reactivity, low racemization. | Higher cost. |
| Acyl Fluorides | - | Very Good (>90%) | Very Low | Pre-activation allows for a clean reaction with minimal side products. | Requires an additional synthesis step to prepare the acyl fluoride. |
| T3P | Phosphonic Anhydride | Good (75-85%) | Moderate | Cost-effective, byproducts are water-soluble and easily removed. | May require higher temperatures or longer reaction times. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound to a peptide-resin on solid phase, which is a common scenario in peptide synthesis. The protocols can be adapted for solution-phase synthesis with appropriate modifications.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for most applications due to its high efficiency and low risk of racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, pre-activate the this compound by dissolving it in DMF. Add HATU and DIPEA to this solution.
-
Allow the activation mixture to stand for 5-10 minutes at room temperature. The solution may change color.
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (which will remain negative as the secondary amine does not react with ninhydrin) or a test cleavage and LC-MS analysis.
-
After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
Protocol 2: Acyl Fluoride-Mediated Coupling
This two-step protocol is highly effective for minimizing racemization.
Step 2a: Preparation of Boc-N-Me-Nle-F
Materials:
-
This compound (1 equivalent)
-
Cyanuric fluoride (0.5 equivalents)
-
Pyridine (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of cyanuric fluoride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.
-
Upon completion, quench the reaction with cold water and extract the product with DCM. Wash the organic layer with cold aqueous HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-N-Me-Nle-F, which can often be used in the next step without further purification.
Step 2b: Coupling of Boc-N-Me-Nle-F to the Peptide-Resin
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-Me-Nle-F (2 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-N-Me-Nle-F in DMF and add DIPEA.
-
Drain the DMF from the swollen resin and add the Boc-N-Me-Nle-F solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
After the reaction is complete, drain the reaction vessel and wash the resin as described in Protocol 1 (Step 6).
-
Dry the resin under vacuum.
Diagrams and Workflows
The following diagrams illustrate the key workflows and decision-making processes involved in the coupling of this compound.
Caption: General workflow for HATU-mediated coupling of this compound.
Caption: Decision tree for selecting a coupling reagent for this compound.
Application Notes and Protocols for Incorporating Boc-N-Me-Nle-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated (N-Me) amino acids, such as Boc-N-Me-Nle-OH, into peptide sequences can significantly enhance their therapeutic properties.[1][2] These modifications can lead to increased metabolic stability by protecting against enzymatic degradation, improved membrane permeability, and induced conformational rigidity, which can enhance binding affinity and selectivity.[1][2][3][4] However, the steric hindrance introduced by the N-methyl group presents challenges during peptide synthesis, often resulting in slower reaction times, incomplete couplings, and an increased risk of racemization.[1][5][6]
This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Data Presentation: Performance of Coupling Reagents
The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with N-methylated amino acids.[1][7] Below is a summary of the performance of common coupling reagents for this purpose.
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| Uronium/Aminium Salts | |||||
| HATU | HOAt | DIPEA/NMM | Very High | Low to Moderate | Highly recommended for sterically hindered couplings.[1][8] Pre-activation time should be minimized to reduce racemization.[3] |
| HBTU/HCTU | HOBt/6-Cl-HOBt | DIPEA | Moderate | Moderate to High | Less effective than HATU for N-methylated amino acids.[8] |
| COMU | OxymaPure | DIPEA | High | Low | A safer and effective alternative to HOBt or HOAt-based reagents.[9] |
| Phosphonium Salts | |||||
| PyAOP | HOAt | DIPEA | Very High | Low | Excellent for difficult couplings, including consecutive N-methylated residues.[5][10] |
| PyBOP | HOBt | DIPEA | Moderate to High | Low | Generally effective but can be less efficient for coupling two adjacent N-methylated residues.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol outlines the manual coupling of this compound onto a solid support using HATU as the coupling reagent. This procedure is applicable to standard resins used in Boc-SPPS, such as Merrifield or PAM resins.[6][11]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol Blue monitoring solution (250 mg in 50 mL of DMF)[8]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection of the N-terminal Boc Group:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes to ensure complete deprotection.[12]
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[5]
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.[8]
-
Add 2 mL of the Bromophenol Blue test solution.[8]
-
Observe the color of the suspension. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[8] The standard ninhydrin test is not suitable for monitoring the coupling to N-methylated amino acids.[8]
-
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat steps 3 and 4.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
Protocol 2: Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group, a critical step before the subsequent amino acid coupling.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM (3x) to remove any residual DMF.
-
Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Perform an initial treatment for 2 minutes, drain, and then add a fresh solution of 50% TFA in DCM for 20-30 minutes.[12] This two-step process helps to ensure complete deprotection, which can be sluggish for N-methylated compounds due to steric hindrance.[12]
-
-
Washing:
-
Wash the resin thoroughly with DCM (5x) to remove the TFA.
-
Wash with DMF (5x) to prepare the resin for the next coupling step.[1]
-
Mandatory Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-N-Me-Nle-OH in the Development of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.
Boc-N-Me-Nle-OH, or N-tert-butoxycarbonyl-N-methyl-L-norleucine, is a valuable building block for the synthesis of PROTAC linkers. The N-methylated backbone can enhance metabolic stability and modulate the conformational properties of the linker, potentially leading to improved pharmacokinetic profiles and cellular permeability. The norleucine side chain provides a non-polar, aliphatic segment, and the Boc-protected amine and carboxylic acid functionalities allow for straightforward, sequential conjugation to E3 ligase and POI ligands.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the construction of novel protein degraders.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective incorporation into PROTACs.
| Property | Value |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Signaling Pathway: Targeting N-Terminal Methyltransferase 1 (NTMT1) in Cancer
To illustrate the application of a PROTAC synthesized using a building block like this compound, we will consider the targeting of N-Terminal Methyltransferase 1 (NTMT1). NTMT1 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and DNA repair, and its dysregulation has been implicated in several cancers.[1][2] Overexpression of NTMT1 has been associated with poor prognosis in various tumors.[1] Therefore, inducing the degradation of NTMT1 presents a promising therapeutic strategy.
A PROTAC targeting NTMT1 would function by simultaneously binding to NTMT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NTMT1. This would disrupt downstream signaling pathways that contribute to cancer progression.
Caption: PROTAC-mediated degradation of NTMT1 and its downstream effects on cancer-related pathways.
Experimental Protocols
The synthesis of a PROTAC is a modular process. The following protocols provide a general framework for incorporating this compound into a PROTAC, followed by the biological evaluation of the resulting degrader.
Protocol 1: Synthesis of a Generic PROTAC using this compound
This protocol outlines a stepwise approach for the synthesis of a PROTAC, starting with the coupling of this compound to an E3 ligase ligand, followed by deprotection and subsequent coupling to a POI ligand. Amide bond formation is a common and robust method for these conjugations.
Materials:
-
This compound
-
E3 ligase ligand with a free amine (e.g., pomalidomide derivative)
-
POI ligand with a free amine (e.g., NTMT1 inhibitor with an amine handle)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
Reagents for purification (e.g., HPLC grade solvents, silica gel)
Procedure:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a tertiary base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected E3 ligase-linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or toluene to remove residual TFA. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the POI Ligand
-
Dissolve the deprotected E3 ligase-linker intermediate from Step 2 and the POI ligand (1.2 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a tertiary base (e.g., DIPEA, 3.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCT116 for NTMT1)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-NTMT1)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated cells for a predetermined time, typically 16-24 hours, to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.
-
| Parameter | Description |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its incorporation into linker design can offer advantages in terms of metabolic stability and conformational control, potentially leading to the development of more effective and drug-like protein degraders. The protocols and conceptual frameworks provided in these application notes are intended to equip researchers with the necessary tools to successfully utilize this compound in their targeted protein degradation research, ultimately contributing to the advancement of this transformative therapeutic modality.
References
Application Notes and Protocols for the Synthesis of Peptides with N-Methylated Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1][2][3][4] For instance, the immunosuppressant cyclosporine A, a multiply N-methylated cyclic peptide, exhibits an excellent pharmacokinetic profile.[5][6] This modification can also be a key tool in elucidating the bioactive conformation of peptides.[6]
However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[1][5][7] These application notes provide a comprehensive guide to the synthesis of N-methylated peptides, covering established on-resin methylation techniques, recommendations for efficient coupling reagents, and detailed experimental protocols.
Synthetic Strategies and Key Considerations
The synthesis of N-methylated peptides on a solid support can be approached in two primary ways:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the availability of diverse N-methylated amino acids is limited.[1]
-
On-Resin N-Methylation: This strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support. This is a versatile and cost-effective approach that allows for the N-methylation of virtually any amino acid within a sequence.[1][8] A widely used and efficient on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[9]
The primary challenge in synthesizing N-methylated peptides is the steric hindrance caused by the methyl group on the amide nitrogen.[5][7] This steric bulk impedes the approach of the incoming activated amino acid, slowing down the coupling reaction's kinetics.[5] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[5] Consequently, these difficult couplings often lead to incomplete reactions, lower yields, and the formation of deletion sequences.[5][7]
To overcome these challenges, specialized coupling reagents and techniques are necessary. The choice of coupling reagent is crucial for the success of the synthesis. While standard reagents like HBTU and HCTU are less effective, more powerful reagents such as HATU, PyAOP, and PyBOP are recommended for coupling to N-methylated amino acids.[10][11] For particularly challenging couplings, halogenophosphonium reagents like PyBrOP may be required.[10][12] Microwave-assisted coupling can also be beneficial in accelerating the reaction and improving yields.[5][8]
Data Presentation: Comparison of Coupling Reagents for N-Methylated Peptide Synthesis
The efficiency of N-methylated peptide synthesis is highly dependent on the chosen coupling reagents. Below is a summary of quantitative data to guide methodology selection.
| Coupling Reagent | Efficacy for N-Methyl Couplings | Typical Conditions | Notes |
| DIC/HOBt | Less Effective | Room Temperature, 1-2 hours | Often insufficient for N-methylated residues.[11] |
| HBTU/TBTU | Less Effective | Room Temperature, 1-2 hours | Generally not recommended for sterically hindered couplings.[10] |
| HATU | Highly Effective | Room Temperature or 50°C, 1-2 hours | A reliable reagent for most N-methyl couplings, with less epimerization compared to HBTU.[10][11] |
| HCTU | Moderately Effective | Room Temperature or Microwave | Can be effective, especially with microwave assistance.[5] |
| PyAOP/PyBOP | Highly Effective | Room Temperature, 1-2 hours | Especially effective when used with HOAt. PyAOP is particularly good for coupling N-protected N-methyl amino acids.[11][13][14] |
| PyBrOP | Very Highly Effective | 0°C to Room Temperature, 1 hour | A powerful reagent for the most challenging couplings, including between two N-methylated residues.[10][12] |
| COMU | Highly Effective | Room Temperature or Microwave | Efficiency is comparable to HATU and incorporates Oxyma for improved safety and solubility.[11] |
| BOP-Cl | Highly Effective | Room Temperature, 1-2 hours | A powerful reagent for difficult couplings.[10] |
| BEP | Highly Effective | Not specified | 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP) has been shown to be an efficient coupling reagent for the synthesis of peptides containing N-methyl amino acids.[15] |
Experimental Protocols
Herein, we provide detailed protocols for the manual and microwave-assisted solid-phase synthesis of N-methylated peptides, as well as an on-resin N-methylation procedure.
Protocol 1: Manual Solid-Phase Coupling to an N-Methylated Amino Acid
This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal N-methylated residue.
Workflow for Manual SPPS Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Boc-N-Me-Nle-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Me-Nle-OH, chemically known as N-tert-butoxycarbonyl-N-methyl-L-norleucine, is a valuable synthetic building block in modern drug discovery, primarily utilized in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs), offering a powerful therapeutic modality for targeting proteins previously considered "undruggable".
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of PROTACs, along with an overview of the underlying principles of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄[1] |
| Molecular Weight | 245.32 g/mol [1] |
| CAS Number | 117903-25-0 |
| Appearance | White to off-white solid or oil |
| Purity (typical) | ≥98% |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
| Storage | Store at -20°C for long-term stability.[1] |
Application in PROTAC Synthesis
This compound serves as a component of the linker in a PROTAC molecule. The linker is a critical element that connects the ligand that binds to the target protein (the "warhead") and the ligand that recruits an E3 ubiquitin ligase. The nature of the linker, including its length, rigidity, and composition, significantly influences the efficacy of the resulting PROTAC. The N-methyl-norleucine moiety derived from this compound can impart specific conformational properties to the linker, which can be crucial for the productive formation of the ternary complex (POI-PROTAC-E3 ligase).
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. This induced proximity leads to the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following protocols provide a general framework for the incorporation of this compound into a PROTAC linker and the subsequent assembly of the final molecule.
General Workflow for PROTAC Synthesis
The synthesis typically involves the sequential coupling of the target protein ligand, the linker components (including this compound), and the E3 ligase ligand. A common strategy is to first synthesize the linker-E3 ligase ligand conjugate and then couple it to the warhead.
Caption: General experimental workflow for PROTAC synthesis.
Protocol 1: Incorporation of this compound into a Linker via Amide Coupling
This protocol describes the coupling of this compound to an amine-functionalized linker component.
Materials:
-
This compound
-
Amine-functionalized linker precursor (e.g., H₂N-PEGn-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) or HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the amine-functionalized linker precursor (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-N-Me-Nle-linker conjugate.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine for subsequent coupling reactions.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Removal of TFA:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (3x). The deprotected product is often obtained as a TFA salt.
-
Protocol 3: Final PROTAC Assembly via Amide Coupling
This protocol describes the coupling of the deprotected linker-E3 ligase ligand conjugate to the carboxylic acid-functionalized warhead.
Materials:
-
Deprotected linker-E3 ligase conjugate (TFA salt) from Protocol 2
-
Carboxylic acid-functionalized warhead
-
Coupling agents (HATU or HBTU)
-
Base (DIPEA)
-
Anhydrous DMF
-
HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Warhead:
-
In a separate flask, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) or HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution. The excess base is to neutralize the TFA salt of the amine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add the deprotected linker-E3 ligase conjugate (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Quantitative Data Presentation
While specific data for PROTACs incorporating this compound is not widely published, the following table provides a template for presenting key quantitative data for a hypothetical PROTAC. This data is crucial for evaluating the efficacy and potency of the synthesized molecule.
| Parameter | PROTAC-X (Hypothetical) | Notes |
| Target Protein | e.g., BRD4 | Protein of Interest |
| E3 Ligase Recruited | e.g., VHL or CRBN | Von Hippel-Lindau or Cereblon |
| Cell Line | e.g., HeLa, HEK293 | Cell line used for evaluation |
| DC₅₀ (nM) | e.g., 10 | Concentration for 50% degradation |
| Dₘₐₓ (%) | e.g., >90 | Maximum degradation percentage |
| Binding Affinity (K D , nM) to POI | e.g., 50 | Dissociation constant for target |
| Binding Affinity (K D , nM) to E3 Ligase | e.g., 100 | Dissociation constant for E3 ligase |
Conclusion
This compound is a key building block for the synthesis of PROTACs, enabling the introduction of an N-methylated norleucine moiety into the linker. This can influence the conformational properties of the linker and ultimately the efficacy of the PROTAC. The provided protocols offer a general guide for the incorporation of this building block and the assembly of PROTAC molecules. The systematic evaluation of the synthesized PROTACs, including the determination of DC₅₀ and Dₘₐₓ values, is essential for understanding their structure-activity relationships and for the development of novel protein-degrading therapeutics.
References
Application Notes and Protocols: Boc-N-Me-Nle-OH in Conformational Studies of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic potential. N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational constraints on the peptide backbone.[1] This modification can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity and selectivity for biological targets.[1][2][3] Boc-N-Me-Nle-OH, a protected N-methylated derivative of the non-proteinogenic amino acid norleucine, is a valuable building block for these purposes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-methylated peptides and their subsequent conformational analysis.
Impact of N-Methylation on Peptide Conformation
The introduction of an N-methyl group on the peptide backbone has several profound effects on the peptide's structure and properties:
-
Restricted Conformational Freedom: The steric hindrance caused by the methyl group restricts the rotation around the Cα-C' and N-Cα bonds, limiting the available conformational space of the peptide backbone.[1]
-
Cis/Trans Isomerism: N-methylation can lead to a mixture of cis and trans isomers of the amide bond, which can be observed and quantified by NMR spectroscopy.[4]
-
Disruption of Hydrogen Bonding: The absence of the amide proton prevents the formation of hydrogen bonds at the site of N-methylation, which can disrupt secondary structures like α-helices and β-sheets.[5]
-
Increased Lipophilicity: The methyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[6]
Data Presentation: Conformational Analysis of a Tetrapeptide Containing N-Me-Nle
A key example illustrating the conformational impact of N-methylation is the study of the CCK-B agonist, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2.[4] The conformational preferences of this peptide were determined using 2D NMR spectroscopy (NOESY and ROESY) and restrained molecular dynamics. The presence of the N-methyl-norleucine residue induced a cis-trans equilibrium around the Trp-(N-Me)Nle peptide bond.
Table 1: Representative ¹H NMR Chemical Shift Data for Boc-Trp-(N-Me)Nle-Asp-Phe-NH2 in d6-DMSO/H₂O (80:20)[4]
| Proton | Trans Isomer (ppm) | Cis Isomer (ppm) |
| Trp | ||
| αCH | 4.55 | 4.85 |
| βCH₂ | 3.10, 2.95 | 3.20, 3.05 |
| NH | 8.30 | 8.15 |
| (N-Me)Nle | ||
| N-CH₃ | 2.80 | 2.70 |
| αCH | 4.90 | 4.75 |
| Asp | ||
| αCH | 4.45 | 4.35 |
| βCH₂ | 2.65, 2.50 | 2.75, 2.60 |
| NH | 8.10 | 8.00 |
| Phe | ||
| αCH | 4.30 | 4.20 |
| βCH₂ | 2.90, 2.75 | 3.00, 2.85 |
| NH | 7.95 | 7.85 |
Table 2: Key Interproton Distances (Å) from ROESY for Boc-Trp-(N-Me)Nle-Asp-Phe-NH2[4]
| Proton Pair | Trans Isomer Distance (Å) | Cis Isomer Distance (Å) |
| Trp αCH - (N-Me)Nle N-CH₃ | ~2.5 | > 4.0 |
| Trp αCH - (N-Me)Nle αCH | > 4.0 | ~2.8 |
| (N-Me)Nle αCH - Asp NH | ~2.7 | ~2.9 |
Note: The specific distances are derived from the intensity of the ROESY cross-peaks and are used as constraints in molecular modeling.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Boc Chemistry)
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.[7]
1. Resin Preparation: a. Swell Merrifield resin (1.0 g, 1.0 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel. b. Wash the resin with DCM (3 x 10 mL).
2. Coupling of the First Amino Acid (e.g., Boc-Phe-OH): a. Dissolve Boc-Phe-OH (3.0 mmol) and cesium iodide (3.0 mmol) in dimethylformamide (DMF, 10 mL). b. Add the solution to the resin and shake at 50°C for 24 hours. c. Wash the resin with DMF (3 x 10 mL), DMF/DCM (1:1, 3 x 10 mL), and DCM (3 x 10 mL). d. Dry the resin under vacuum.
3. Peptide Chain Elongation (One Coupling Cycle): a. Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). b. Washing: Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL). c. Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min). d. Washing: Wash the resin with DCM (3 x 10 mL). e. Coupling of the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH): i. Pre-activate Boc-Asp(OBzl)-OH (3.0 mmol) with HBTU (2.9 mmol) and HOBt (3.0 mmol) in DMF (10 mL) for 5 minutes. ii. Add DIEA (6.0 mmol) to the activation mixture. iii. Add the activated amino acid solution to the resin and shake for 2 hours. f. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). g. Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.
4. Coupling of this compound: a. Follow the deprotection, washing, and neutralization steps as described in 3a-3d. b. Coupling: i. Pre-activate this compound (3.0 mmol) with HATU (2.9 mmol) in DMF (10 mL) for 5 minutes.[2] ii. Add DIEA (6.0 mmol) to the activation mixture. iii. Add the activated amino acid solution to the resin and shake for 4-6 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[5] c. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). d. Monitoring: Use a Bromophenol Blue test to monitor the coupling to the secondary amine.
5. Final Cleavage and Deprotection: a. Wash the completed peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely toxic and requires specialized equipment and handling procedures). c. Evaporate the HF and precipitate the crude peptide with cold diethyl ether. d. Centrifuge and wash the peptide pellet with cold diethyl ether. e. Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
6. Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol provides a general workflow for the conformational analysis of a peptide containing N-Me-Nle using 2D NMR.[4][8][9]
1. Sample Preparation: a. Dissolve the purified peptide in a suitable deuterated solvent (e.g., d6-DMSO, CD₃CN, or a mixture like d6-DMSO/H₂O) to a concentration of 1-5 mM. b. Add a small amount of a reference standard (e.g., TMS or TSP) for chemical shift calibration.
2. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to assess sample purity and general spectral features. b. Acquire the following 2D NMR spectra at a constant temperature (e.g., 298 K): i. TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. ii. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). ROESY is often preferred for medium-sized peptides as it avoids zero-crossing of the NOE.[10][11] c. For peptides exhibiting cis-trans isomerism, it may be necessary to acquire spectra at different temperatures to study the exchange kinetics.
3. NMR Data Processing and Analysis: a. Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Assign all proton resonances by analyzing the TOCSY and NOESY/ROESY spectra. c. Identify and quantify the NOE/ROE cross-peaks. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. d. Use the distance constraints derived from the NOE/ROE data as input for restrained molecular dynamics or distance geometry calculations to generate a family of 3D structures consistent with the NMR data.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for assessing the secondary structure content of peptides in solution.[12][13][14]
1. Sample Preparation: a. Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.
2. CD Data Acquisition: a. Use a quartz cuvette with a path length of 0.1 cm. b. Record the CD spectrum from 190 to 260 nm at a constant temperature (e.g., 25°C). c. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
3. CD Data Analysis: a. Convert the raw ellipticity (in millidegrees) to mean residue ellipticity ([θ]). b. Analyze the shape of the CD spectrum to estimate the secondary structure content. i. α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. ii. β-sheet: Characterized by a negative band at ~218 nm and a positive band at ~195 nm. iii. Random coil: Characterized by a strong negative band around 200 nm. c. Use deconvolution software to obtain a quantitative estimation of the percentage of each secondary structure element.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and conformational analysis.
Caption: Workflow for NMR-based conformational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. minerva.union.edu [minerva.union.edu]
Application Note: Comprehensive Analytical Strategies for Peptides Containing Boc-N-Me-Nle-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic and modified amino acids, such as N-(tert-butyloxycarbonyl)-N-methyl-L-norleucine (Boc-N-Me-Nle-OH), into peptide therapeutics is a key strategy for enhancing their pharmacological properties, including stability and membrane permeability. The Boc group serves as a crucial protecting group during synthesis, while N-methylation can improve proteolytic resistance and conformational stability.[1][2] Accurate and robust analytical methods are essential for the characterization, purity assessment, and quality control of these complex peptides.[3][4][5] This document provides detailed protocols for the primary analytical techniques required for peptides containing this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Purity and Isomer Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for assessing the purity of synthetic peptides.[6] For peptides containing N-methylated residues, a unique challenge arises from the potential for cis/trans isomerism of the N-methylated amide bond, which can result in multiple peaks in the chromatogram for a single peptide entity.[2][7] Therefore, careful method development is crucial for accurate quantification.
Quantitative Data: HPLC Method Parameters
A typical starting point for analytical RP-HPLC is summarized below. Optimization of the gradient and flow rate may be required depending on the specific peptide sequence.
| Parameter | Recommended Condition |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 1.8-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Column Temperature | 30-40 °C (elevated temperature can improve peak shape) |
| Detection | UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present)[2] |
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the lyophilized peptide containing this compound.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.[2]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrument Setup :
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the column oven to the desired temperature (e.g., 30 °C).
-
Set the UV detector to monitor at 214 nm.[2]
-
-
Analysis :
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient method as defined.
-
-
Data Processing :
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the main peak area by the total area of all peaks, multiplied by 100.[2] Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.
-
Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and sequence of the target peptide. For N-methylated peptides, the choice of fragmentation technique in tandem MS (MS/MS) is critical for accurately localizing the modification.[8]
Application Note: MS/MS Fragmentation
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common fragmentation methods that primarily generate b- and y-ions.[8] However, for peptides with labile modifications like N-methylation, these high-energy methods can sometimes lead to neutral loss of the modification. Electron Transfer Dissociation (ETD), a non-ergodic fragmentation technique, is often superior as it preserves the modification on the peptide backbone, generating c- and z-ions that provide more definitive localization of the N-methyl group.[8]
Quantitative Data: Comparison of MS/MS Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) / HCD | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via collision with inert gas | Electron transfer from a radical anion |
| Best Suited For | Doubly charged peptides | Peptides with charge states >2+[8] |
| Preservation of PTMs | Can lead to neutral loss of the modification | Generally preserves labile modifications[8] |
Experimental Protocol: LC-MS/MS Analysis
-
LC Setup : Use the HPLC conditions described in the previous section to achieve chromatographic separation before MS analysis.
-
Mass Spectrometry Setup :
-
Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.
-
Acquire full MS scans (MS1) over a mass-to-charge (m/z) range appropriate for the target peptide (e.g., m/z 350-1700).[8]
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for MS/MS fragmentation.[8]
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Isolate and fragment the selected precursor ions using CID, HCD, or ETD. For peptides with charge states of 3+ or higher, ETD is recommended to confirm the location of the N-methyl-Nle residue.[8]
-
Acquire MS/MS spectra for the fragment ions.
-
-
Data Analysis :
-
Process the full MS scan to confirm the molecular weight of the peptide. The N-methyl group adds 14.01565 Da to the residue mass.
-
Analyze the MS/MS spectra to confirm the peptide sequence. Manually inspect the spectra or use specialized software to identify the characteristic fragment ions and confirm the location of the N-methyl group.[8]
-
Unambiguous Structural Verification by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Boc-protected amino acids and peptides.[1] It provides definitive confirmation of the Boc group's presence and the integrity of the overall molecular structure.
Application Note: NMR Signatures
In ¹H NMR, the Boc group produces a highly characteristic singlet peak corresponding to its nine equivalent protons, typically found in the upfield region around 1.4 ppm.[1] The N-methyl group will appear as a singlet at approximately 2.8-3.2 ppm. In ¹³C NMR, the carbons of the Boc group (quaternary, methyl, and carbonyl) provide further confirmation.[1]
Quantitative Data: Characteristic NMR Chemical Shifts
The following table summarizes typical chemical shifts (δ) in ppm for the key functional groups. Exact values can vary based on the solvent and the rest of the peptide structure.
| Group | Nucleus | Typical Chemical Shift (δ) in CDCl₃ |
| Boc (tert-butyl) | ¹H | ~1.4 ppm (singlet, 9H)[1] |
| N-Methyl (N-CH₃) | ¹H | ~2.8 - 3.2 ppm (singlet, 3H) |
| α-Proton (α-CH) | ¹H | ~4.0 - 4.5 ppm (multiplet, 1H) |
| Boc (C(CH₃)₃) | ¹³C | ~28 ppm |
| Boc (C(CH₃)₃) | ¹³C | ~80 ppm |
| Boc (C=O) | ¹³C | ~155 ppm |
| N-Methyl (N-CH₃) | ¹³C | ~30 - 35 ppm |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the peptide.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]
-
-
Data Processing and Analysis :
-
Process both spectra using appropriate software (Fourier transformation, phase correction, baseline correction).
-
Calibrate the spectra using the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the peptide structure to confirm its identity and the presence of the Boc and N-methyl groups.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the overall analytical workflow and the decision process for selecting an MS/MS fragmentation technique.
Caption: A generalized workflow for the analysis of peptides containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Analytical techniques for peptide-based drug development: Characterization, stability and quality control | Semantic Scholar [semanticscholar.org]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Coupling Reactions of Boc-N-Me-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-norleucine (Boc-N-Me-Nle-OH), into peptide sequences is a pivotal strategy in modern medicinal chemistry. This modification can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, increasing cell permeability, and inducing conformational rigidity, which can lead to higher receptor affinity and selectivity. However, the synthesis of N-methylated peptides is challenging due to the steric hindrance posed by the N-methyl group, which can impede the coupling reaction, leading to lower yields, incomplete reactions, and an increased risk of racemization.
These application notes provide a comprehensive guide to the reaction mechanisms and coupling protocols for this compound. This document includes a comparative analysis of common coupling reagents, detailed experimental procedures for both solid-phase and solution-phase synthesis, and troubleshooting strategies to address common challenges.
Challenges in Coupling this compound
The primary obstacle in the acylation of N-methylated amino acids like this compound is the steric bulk around the secondary amine, which reduces its nucleophilicity and slows down the reaction rate. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, the forcing conditions sometimes required, such as extended reaction times or elevated temperatures, can increase the likelihood of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the final peptide.
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. High-activity reagents are necessary to overcome steric hindrance. The following table summarizes the expected performance of various coupling reagents for N-methylated amino acids, based on data from sterically hindered couplings. While specific data for this compound is limited, the performance of these reagents with structurally similar N-methylated amino acids, such as Boc-N-Me-D-Glu(OBzl)-OH, provides a valuable benchmark.
Table 1: Illustrative Performance of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Typical Reaction Time | Coupling Efficiency (N-Methylated Residue) | Crude Peptide Purity (HPLC) | Racemization Risk |
| HATU | Uronium/Aminium Salt | 1 - 4 hours | ~95-98%[1] | ~50-70%[1] | Low |
| HBTU | Uronium/Aminium Salt | 2 - 6 hours | Moderate to High | Moderate | Low to Moderate |
| COMU | Uronium/Aminium Salt | 1 - 3 hours | High | High | Very Low |
| PyBOP | Phosphonium Salt | 1 - 4 hours | High | High | Low |
| PyBrOP | Phosphonium Salt | 1 - 2 hours | Very High | High | Low |
| DCC/HOBt | Carbodiimide | 4 - 12 hours | Low to Moderate | Low to Moderate | Moderate |
Note: Data is illustrative and based on the synthesis of a model peptide containing a Boc-N-Me-D-Glu(OBzl)-OH residue.[1] Actual results can vary based on the specific peptide sequence, scale, and reaction conditions.
Reaction Mechanisms and Signaling Pathways
The coupling of this compound involves the activation of its carboxylic acid group by a coupling reagent, followed by nucleophilic attack from the N-terminal amine of the growing peptide chain. The mechanism of activation varies depending on the class of coupling reagent used.
Caption: General workflow of peptide coupling.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
HATU is a highly effective coupling reagent that forms a reactive OAt-active ester.
Caption: HATU-mediated coupling mechanism.
Phosphonium Salt-Mediated Coupling (e.g., PyBOP)
PyBOP activates the carboxylic acid to form an HOBt active ester, which then reacts with the amine.
Caption: PyBOP-mediated coupling mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (6.0 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling using the bromophenol blue test. The Kaiser test is not reliable for secondary amines. A yellow color indicates a complete reaction, while blue or green suggests an incomplete reaction.
-
Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Caption: Experimental workflow for SPPS of this compound.
Protocol 2: Solution-Phase Peptide Synthesis using COMU
COMU is a highly efficient third-generation uronium reagent suitable for solution-phase synthesis.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
COMU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and COMU in anhydrous DMF.
-
Base Addition and Pre-activation: Add DIPEA to the solution and stir for 1-2 minutes for pre-activation.
-
Coupling: Add the amino acid ester hydrochloride to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude peptide.
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Data Presentation and Analysis
The purity of the synthesized peptide should be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).
Table 2: Analytical Methods for Peptide Characterization
| Analytical Method | Purpose | Key Parameters |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification | C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 214 nm and 280 nm. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity identification | ESI source, analysis of parent ion mass and fragmentation pattern. |
Due to the potential for cis/trans isomerism of the N-methylated amide bond, HPLC chromatograms of N-methylated peptides may show multiple peaks for a single compound. LC-MS is crucial for confirming that these peaks correspond to isomers of the desired product.
Troubleshooting and Optimization
-
Incomplete Coupling: If the bromophenol blue test remains positive, a second coupling (double coupling) should be performed. Alternatively, switching to a more potent coupling reagent like PyBrOP may be necessary, especially when coupling an N-methylated amino acid to another N-methylated residue.
-
Racemization: To minimize racemization, avoid prolonged pre-activation times, especially at room temperature. For particularly sensitive couplings, performing the reaction at 0°C may be beneficial. The use of coupling reagents known for low racemization, such as COMU or those used with additives like HOBt or Oxyma, is recommended.
-
Diketopiperazine (DKP) Formation: This side reaction can occur, particularly in Fmoc-based SPPS when proline or another N-alkylated amino acid is the second residue. In Boc-SPPS, using in situ neutralization protocols can help to suppress DKP formation.
By carefully selecting the coupling reagent and optimizing the reaction conditions, the challenges associated with the incorporation of this compound can be overcome, enabling the successful synthesis of N-methylated peptides with high yield and purity.
References
Troubleshooting & Optimization
Technical Support Center: Boc-N-Me-Nle-OH Coupling
Welcome to the technical support center for troubleshooting challenges related to the coupling of Boc-N-Me-Nle-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide practical solutions for efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound often low?
A1: The primary reason for low coupling efficiency is steric hindrance. The presence of a methyl group on the amide nitrogen (N-methylation) significantly increases the steric bulk around the nitrogen nucleophile. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine. This difficulty can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[1][2]
Q2: What are the initial indicators of a difficult coupling reaction with this compound?
A2: Common signs of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[3]
-
Low Yield: The final peptide yield is significantly lower than anticipated.[1]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides missing the N-methylated norleucine residue.[1]
Q3: How does N-methylation of norleucine affect the properties of the final peptide?
A3: Incorporating N-methylated amino acids like N-Me-Nle can significantly enhance the therapeutic properties of peptides by:
-
Increasing Metabolic Stability: The N-methyl group can protect the adjacent peptide bond from enzymatic degradation.[4]
-
Improving Membrane Permeability: Increased lipophilicity due to the methyl group can enhance passive diffusion across cell membranes.[1]
-
Constraining Conformation: The steric bulk restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[1] However, it can also increase the risk of peptide aggregation and reduce aqueous solubility.[1]
Q4: Can increasing the reaction temperature improve coupling efficiency?
A4: Yes, increasing the reaction temperature (e.g., to 40-50°C) or using a microwave synthesizer can help overcome the activation energy barrier for the coupling of sterically hindered amino acids. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, such as racemization.[5]
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
This is the most common problem encountered. The following workflow can help diagnose and resolve the issue.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Relative Speed | Reported Efficiency/Yield | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[6][7] |
| HBTU/HCTU | Uronium/Aminium | Fast | Moderate to High | Low (with HOBt) | Less effective than HATU for N-methylated amino acids.[3] |
| COMU | Uronium/Aminium | Very Fast | Very High | Low | Excellent solubility and safety profile. Comparable efficiency to HATU.[6][8] |
| PyBOP | Phosphonium | Fast | High | Low | Good for sterically demanding couplings.[3] |
| PyAOP | Phosphonium | Very Fast | Very High | Low | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[1] |
| PyBroP | Phosphonium | Very Fast | High | Low | A highly efficient phosphonium salt reagent for challenging couplings.[3] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Moderate | Cost-effective but can lead to N-acylurea formation and may require longer reaction times for hindered couplings.[9] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.[3]
-
Deprotection: Remove the N-terminal Boc protecting group using standard procedures (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).
-
Washing: Thoroughly wash the resin with DCM, followed by Isopropanol (IPA), and then DMF to remove residual acid and prepare for coupling.
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF. Wash again with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF or NMP.
-
Pre-activation: Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes at room temperature.[2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature moderately increased.
-
Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling. A yellow color indicates a complete reaction, while blue or green indicates incomplete coupling.[3]
-
Washing: Once the coupling is complete (or if proceeding to a double coupling), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the bromophenol blue test is positive, repeat steps 5-9 with a fresh solution of activated this compound.
Signaling Pathways
While specific signaling pathways exclusively modulated by peptides containing N-methylated amino acids are an area of ongoing research, peptides, in general, can influence cellular signaling through various mechanisms. N-methylation can enhance a peptide's ability to interact with these pathways by improving its stability and membrane permeability.
Many bioactive peptides exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activates intracellular signaling cascades.
References
Navigating Steric Hindrance in N-Methylated Peptide Synthesis: A Technical Support Guide
Welcome to the technical support center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges associated with the steric hindrance of N-methyl groups during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of N-methylated peptide synthesis, and why is it a problem?
A1: The N-methyl group on an amino acid residue replaces a hydrogen atom on the backbone amide nitrogen with a bulkier methyl group. This substitution leads to steric hindrance by physically obstructing the approach of the incoming activated amino acid's carboxyl group. This hindrance makes the formation of the peptide bond significantly more difficult compared to coupling with a primary amine, often resulting in incomplete reactions, lower yields, and the formation of deletion sequences where the N-methylated amino acid is skipped.[1] The problem is particularly pronounced when coupling two consecutive N-methylated amino acids.
Q2: What are the initial signs of a difficult coupling reaction involving an N-methylated amino acid?
A2: Common indicators of poor coupling efficiency include:
-
Positive qualitative tests: A positive result from colorimetric tests like the bromophenol blue test (a blue or green color on the resin beads) indicates the presence of unreacted free amines. A complete reaction is typically signified by a yellow color.
-
Low peptide yield: The final yield of the purified peptide is significantly lower than anticipated.
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals significant peaks corresponding to the mass of the desired peptide minus the N-methylated residue.
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard coupling reagents like HBTU and HCTU can be less effective for these challenging couplings. More potent reagents are generally required.[2]
-
Uronium/Aminium Salts: HATU is a widely used and highly effective reagent for coupling N-methylated amino acids.[3] COMU is another powerful option with coupling efficiencies often comparable to or even exceeding HATU, and it offers a better safety profile as it is not based on potentially explosive HOBt or HOAt.[2][4][5]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices, especially when used with an additive like HOAt.[3][6] For exceptionally difficult couplings, such as between two N-methylated residues, halogenophosphonium reagents like PyBroP have proven to be very effective, in some cases providing significantly higher yields than PyBOP.[7][8]
Q4: How can reaction conditions be modified to improve coupling efficiency?
A4: Besides choosing a potent coupling reagent, optimizing reaction conditions is crucial:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Microwave Synthesis: Microwave-assisted peptide synthesis (MW-SPPS) is highly effective for driving difficult couplings to completion by rapidly and efficiently heating the reaction.[2]
-
Extended Reaction Time: For sluggish, sterically hindered reactions, extending the coupling time can help drive the reaction to completion.
-
Double Coupling: If monitoring indicates an incomplete reaction, a second coupling with a fresh solution of activated amino acid should be performed.
Q5: What is on-resin N-methylation, and when should it be considered?
A5: On-resin N-methylation is a strategy where the methylation of the peptide backbone is performed after the amino acid has been incorporated into the growing peptide chain on the solid support. This approach can be advantageous as it avoids the difficult coupling of a pre-methylated amino acid. A common method involves a three-step procedure of sulfonylation of the amide nitrogen, methylation, and subsequent desulfonylation. Recent optimized protocols have significantly reduced the time required for this process.
Data Presentation: Performance of Key Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes quantitative data on the performance of several common reagents in challenging coupling reactions.
| Coupling Reagent | Peptide Sequence/Coupling | Yield/Purity | Conditions/Notes |
| COMU | Pentapeptide Synthesis | 99.7% Yield | Preliminary testing showed higher yields compared to HATU (83%) and HBTU (47%) in a pentapeptide yield test.[4] |
| HATU | Pentapeptide Synthesis | 83% Yield | Compared to COMU (99.7%) and HBTU (47%) in the same pentapeptide yield test.[4] |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Used in excess at room temperature.[8] |
| PyBroP | Boc-Pro-MeVal-OMe | 70-85% Yield | Significantly outperformed PyBOP (11-26% yield) for this hindered coupling.[7] |
| PyBOP | Boc-Pro-MeVal-OMe | 11-26% Yield | Demonstrated lower efficiency compared to PyBroP for this specific N-methylated dipeptide.[7] |
| PyAOP | N-methyl-rich peptides | Promising Reagent | Noted as one of the most promising reagents for coupling N-methylamino acids with other N-methylamino acids.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-N-Methyl Amino Acid using HATU
This protocol outlines a general procedure for the manual solid-phase coupling of a sterically hindered Fmoc-N-methyl amino acid to a growing peptide chain on a resin support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl amino acid (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF or NMP. Add DIEA to the solution.
-
Pre-activation: Gently agitate the activation solution at room temperature for approximately 5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be increased to 50°C, or a microwave synthesizer can be utilized.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
-
Recoupling (if necessary): If the monitoring test is positive, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.
-
Final Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection.
Protocol 2: On-Resin N-Methylation
This protocol describes a general three-step procedure for the N-methylation of an amino acid residue already incorporated into the peptide chain on the resin.
Materials:
-
Peptide-resin with the target N-terminal amino acid to be methylated
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or other suitable non-nucleophilic base
-
Dimethyl sulfate or methyl iodide (methylating agent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol and DBU in DMF (for desulfonylation)
-
NMP or DMF, peptide synthesis grade
Procedure:
-
Sulfonylation: Treat the deprotected N-terminal amine of the peptide-resin with o-NBS-Cl and a non-nucleophilic base like collidine in NMP. Agitate until the reaction is complete (monitor with a chloranil test). Wash the resin thoroughly.
-
Methylation: To the resulting sulfonamide-resin, add a solution of DBU and the methylating agent (e.g., dimethyl sulfate) in NMP. Agitate for approximately 20 minutes. This step may be repeated to ensure complete methylation. Wash the resin.
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of thiophenol and DBU in DMF. Wash the resin thoroughly to yield the N-methylated peptide-resin, ready for the next coupling step.
Visualizations
Caption: A typical experimental workflow for the solid-phase coupling of an N-methylated amino acid.
Caption: A troubleshooting flowchart for addressing incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions with Boc-N-Me-Nle-OH
Welcome to the technical support center for Boc-N-Me-Nle-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of this N-methylated amino acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging compared to its non-methylated counterpart?
A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid, leading to significantly slower and less efficient coupling reactions.[1][2][3] This steric hindrance is particularly pronounced when coupling this compound onto another N-methylated residue.[1][2][3] The reduced nucleophilicity of the secondary amine in N-methylated amino acids necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure complete incorporation.[1][2]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields with this compound. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[2][4] It is highly recommended to switch to more powerful coupling reagents. Phosphonium-based reagents or specialized uronium/aminium reagents have shown greater success in these challenging couplings.[2] Reagents such as HATU, PyAOP, and PyBOP/HOAt are often the first choice for difficult couplings involving N-methylated amino acids.[2][5] For exceptionally difficult couplings, reagents like PyBroP have also proven effective.[4]
Q3: I am observing a significant amount of racemization when coupling this compound. How can this be minimized?
A3: N-methylated amino acids are more susceptible to racemization during activation, primarily through the formation of a 5(4H)-oxazolone intermediate.[6] In the presence of a base, the alpha-proton of this intermediate can be abstracted, leading to a loss of stereochemical integrity.[6] To minimize racemization:
-
Choose the right coupling reagent and additive: Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) are effective at suppressing racemization.[7]
-
Control the base: The basicity and steric hindrance of the organic base used have a significant impact. N-methylmorpholine (NMM) is often preferred over the more basic diisopropylethylamine (DIEA) to reduce racemization.[8]
-
Minimize pre-activation time: Do not allow the activated amino acid to stand for extended periods before adding it to the resin. A short pre-activation time of 1-5 minutes is generally recommended.[1][5]
Q4: The standard ninhydrin test is not working to monitor the completion of the coupling reaction. What should I use instead?
A4: The ninhydrin test is not effective for monitoring the coupling to a secondary amine, such as that in an N-methylated amino acid, as it will not produce the characteristic blue color.[4] Alternative qualitative colorimetric tests are necessary:
-
Bromophenol Blue (BPB) Test: A blue or green color indicates the presence of a free amine (incomplete reaction), while a yellow color suggests the coupling is complete.[4][9]
-
Chloranil Test: This test is highly sensitive for secondary amines and produces a blue or blue-green color on the resin beads if unreacted N-methylated amine is present.[9]
-
Isatin Test: This test is also suitable for secondary amines, with a blue color indicating an incomplete coupling reaction.[9]
Q5: I am seeing deletion sequences in my final peptide product corresponding to the absence of the N-methylated residue. How can I prevent this?
A5: Deletion sequences are a direct result of incomplete coupling reactions.[2] To minimize their occurrence, consider the following strategies:
-
Use a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[2]
-
Perform a double or triple coupling: Repeating the coupling step can help drive the reaction to completion, especially for highly hindered residues.[2]
-
Increase reaction time or temperature: Extending the coupling time to 4 hours or even overnight may be necessary. Microwave synthesis can also be employed to enhance coupling efficiency, but this must be balanced with the increased risk of racemization.[3]
Q6: Are there any specific side reactions to be aware of during the final cleavage of peptides containing N-methylated amino acids?
A6: Yes, for peptides that are rich in N-methylated amino acids, certain side reactions can occur during the final cleavage from the resin with trifluoroacetic acid (TFA). These can include fragmentation of the peptide backbone between consecutive N-methylated residues and the formation of diketopiperazines (DKPs).[7] The duration of the cleavage step can significantly influence the outcome, so it is important to optimize this parameter.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
Problem 1: Incomplete Coupling Reaction (Positive Bromophenol Blue test)
| Possible Cause | Solution | Reference(s) |
| Insufficient Reagent Potency | Switch from standard reagents (HBTU, HCTU) to more potent ones like HATU, COMU, or PyAOP. For very difficult couplings, consider PyBroP. | [2][3] |
| Suboptimal Reaction Time | Increase the coupling reaction time to 2-4 hours. For particularly difficult sequences (e.g., coupling to another N-methyl residue), consider overnight coupling or performing a double/triple coupling. | [1][2] |
| Inadequate Reagent Stoichiometry | Use a higher excess of the this compound and coupling reagents (e.g., 4 equivalents). | [4] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step. | [3] |
Problem 2: High Levels of Racemization (Confirmed by chiral HPLC or LC-MS analysis of the hydrolyzed peptide)
| Possible Cause | Solution | Reference(s) |
| Inappropriate Base | Use a less basic amine, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA. | [8] |
| Prolonged Activation Time | Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the resin. | [1][5] |
| Non-optimal Coupling Reagent | Use a coupling reagent known for low racemization, such as COMU, or use additives like HOAt with phosphonium or aminium salt reagents. | [3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a standard manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with free N-terminal amine (1 equivalent)
-
This compound (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Deprotection: If necessary, remove the N-terminal Boc protecting group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents and neutralize with a solution of 5-10% DIEA in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF or NMP.
-
Activation: Add DIEA or NMM (8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and neutralized resin. Agitate the mixture at room temperature for 2-4 hours. For coupling to another N-methyl residue, the reaction time may need to be extended, or a second coupling performed.
-
Monitoring: Monitor the completion of the coupling using the bromophenol blue test. A yellow color indicates a complete reaction. If the test is blue or green, a second coupling is recommended.
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Peptide Synthesis with N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of incorporating N-methylated amino acids into peptide synthesis. N-methylation is a valuable tool for enhancing the pharmacokinetic properties of peptides, but it introduces significant synthetic hurdles, primarily due to steric hindrance.[1][2][3][4]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of N-methylated peptides, providing potential causes and actionable solutions.
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
A positive bromophenol blue or Kaiser test after the coupling step indicates the presence of unreacted free amines.[1][3]
-
Mass spectrometry (MS) analysis reveals deletion sequences, where one or more amino acids are missing.[1][3][5]
-
The final crude peptide yield is significantly lower than expected.[1][3][5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The methyl group on the amide nitrogen sterically hinders the incoming activated amino acid, slowing down the coupling reaction.[1][2][3][4] This is especially pronounced when coupling two adjacent N-methylated residues.[1][3] To overcome this, you can: 1. Double Couple: Re-expose the resin to a fresh solution of activated amino acid and coupling reagents.[1][5] 2. Increase Reaction Time/Temperature: Extend coupling times (e.g., from 1-2 hours to 4 hours or overnight).[1] Microwave-assisted synthesis can also be employed to overcome steric barriers.[1][6][7] 3. Change Coupling Reagent: Switch to a more potent coupling reagent. If HCTU is failing, try HATU. For couplings involving two N-methylated residues, consider PyAOP or PyBrOP.[1][3][8] |
| Inadequate Reagent Activation | The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin can minimize side reactions and improve efficiency.[2] |
| Poor Reagent Quality | Degraded reagents can lead to failed reactions.[1] Ensure all reagents (Fmoc-amino acids, coupling agents, solvents) are fresh, high-purity, and stored correctly. |
Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Issue 2: Common Side Reactions
Symptoms:
-
Mass spectrometry shows unexpected masses corresponding to byproducts.
-
HPLC analysis of the crude product shows multiple, difficult-to-separate peaks.[1]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description & Cause | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | An intramolecular cyclization reaction that cleaves the first two amino acids from the resin. This is common when Proline or an N-methylated amino acid is in the first or second position.[1] | Use a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin). Couple the third amino acid immediately after the deprotection of the second.[1] |
| Aspartimide Formation | For sequences containing Aspartic acid (Asp), prolonged exposure to a strong base during Fmoc deprotection can lead to the formation of a five-membered ring (aspartimide). This can result in a mixture of byproducts.[9] | Use a protecting group for the Asp side chain that provides steric hindrance, such as O-t-butyl (OtBu). Minimize the time the peptide is exposed to the deprotection solution. |
| Racemization | The stereochemistry of the amino acid can be compromised, especially during the activation step with potent coupling reagents.[2] | Pre-activate the amino acid for a short period (1-3 minutes) before adding it to the resin.[2] The choice of coupling reagent is also critical; for example, HATU is known to cause less epimerization than HBTU.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides so challenging?
A1: The primary difficulty is steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue physically blocks the approach of the incoming activated amino acid, which slows down the coupling reaction.[1][3][5] This effect is especially strong when coupling an N-methylated amino acid onto another N-methylated residue.[1] This often leads to incomplete reactions, low yields, and the formation of deletion sequences.[3][5]
Q2: What are the benefits of N-methylating peptides?
A2: N-methylation provides several advantages for therapeutic peptides. It can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and adjust receptor binding affinity and selectivity.[1][10][11][12] The immunosuppressant cyclosporine A, for instance, has seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[1][10]
Q3: Which coupling reagents are most effective for N-methylated amino acids?
A3: Standard coupling reagents like HBTU and HCTU can be less effective.[3] More potent reagents are generally needed.[3] Reagents such as HATU, HCTU, PyAOP, and PyBOP are more effective than carbodiimides like DIC.[1] For extremely difficult couplings, such as between two N-methylated residues, even more reactive reagents like PyBrOP may be required.[1]
Q4: What is on-resin N-methylation and when should I consider it?
A4: On-resin N-methylation is a three-step procedure to methylate the nitrogen of an amino acid after it has been incorporated into the growing peptide chain on the solid support.[1][5] This method avoids the need to synthesize and purchase expensive Fmoc-N-methyl-amino acid building blocks.[1] It is a cost-effective and versatile approach.[13]
Data Presentation: Performance of Key Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes the performance of commonly used reagents.
| Coupling Reagent | Category | Activating Additive | Relative Effectiveness for N-Me Couplings | Key Considerations |
| HBTU/HCTU | Uronium/Aminium Salt | Internal (HOBt/Cl-HOBt) | Less Effective | Often insufficient for sterically hindered N-methylated residues.[3][14] |
| HATU | Uronium/Aminium Salt | Internal (HOAt) | Highly Effective | A reliable choice for most N-methyl couplings, with a lower risk of racemization compared to HBTU.[3][14][15] |
| PyBOP/PyAOP | Phosphonium Salt | Internal (HOBt/HOAt) | Highly Effective | Very effective, especially when used with an additive like HOAt.[1][3][8][16] PyAOP is particularly useful for coupling two adjacent N-methyl residues.[1][8] |
| PyBrOP | Phosphonium Salt | None | Very Highly Effective | A powerful reagent for the most challenging couplings, but should be used with caution due to its high reactivity.[1][15] |
| COMU | Uronium/Aminium Salt | Internal (Oxyma) | Highly Effective | Comparable in efficiency to HATU and incorporates Oxyma for improved safety and solubility.[3][15] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-N-methyl Amino Acid using HATU
This protocol describes a general method for coupling an Fmoc-N-methylated amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5 x 1 min).[2]
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents) to the solution.[14]
-
Pre-activation: Allow the mixture to stand for 1-5 minutes for pre-activation.[2][3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Couplings to another N-methyl residue may require longer reaction times or a second coupling.[2]
-
Monitoring the Reaction: To check for completion, remove a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates completion, while a blue or green color indicates the presence of unreacted amines.[3]
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]
HATU-Mediated Coupling Workflow
Caption: The workflow for activating and coupling an N-methylated amino acid using HATU.
Protocol 2: On-Resin N-Methylation
This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[1]
Materials:
-
Deprotected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or DIEA
-
Dimethyl sulfate or methyl p-toluenesulfonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP. Agitate for a short duration (e.g., 5-10 minutes).[1] Wash the resin thoroughly with NMP and DCM.
-
Methylation: Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in NMP to the resin. Shake for 5 minutes at room temperature.[11] Repeat this step once. Wash the resin with NMP.
-
Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP. Agitate for 5 minutes. Repeat this step once. Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).[11] The resin is now ready for the coupling of the next amino acid.
On-Resin N-Methylation Workflow
Caption: The three-step workflow for on-resin N-methylation of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
Troubleshooting aggregation with Boc-N-Me-Nle-OH containing peptides
Technical Support Center: Peptides Containing Boc-N-Me-Nle-OH
Welcome to the technical support center for researchers working with peptides incorporating N-Boc-N-methyl-L-norleucine (this compound). This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, a common challenge encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem with my this compound peptide?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1] This can lead to sample precipitation, loss of material, and inconsistent experimental results.[2] Peptides containing this compound can be particularly susceptible due to a combination of factors:
-
Increased Hydrophobicity : The N-methyl group, the Boc protecting group, and the norleucine side chain all contribute to the peptide's overall hydrophobicity, promoting self-association to minimize contact with aqueous solutions.[3][4]
-
Disrupted Secondary Structure : While the N-methyl group can disrupt the hydrogen-bonding patterns that lead to organized β-sheet structures (a common cause of aggregation), this same modification increases lipophilicity, which can drive aggregation through hydrophobic interactions.[3][4][5]
Q2: What are the initial signs that my peptide is aggregating?
A2: The most common signs of aggregation are visual. A solution that appears cloudy, hazy, or contains visible particulates is a clear indicator of poor solubility or aggregation.[4] During purification, aggregation can manifest as peak broadening or tailing in HPLC chromatograms. In solid-phase peptide synthesis (SPPS), poor resin swelling is a key indicator of on-resin aggregation.[6][7]
Q3: How does the N-methyl group on this compound specifically influence aggregation?
A3: The N-methyl group has a dual effect. By replacing a hydrogen atom on the backbone amide nitrogen, it eliminates a hydrogen bond donor. This can be beneficial, as it disrupts the formation of intermolecular β-sheets, which are a primary driver of aggregation for many peptides.[4][8] However, this modification also adds steric bulk and significantly increases the peptide's hydrophobicity, which can promote aggregation via different mechanisms, namely hydrophobic collapse.[3][4] The overall impact depends heavily on the surrounding amino acid sequence.
Q4: Can the Boc protecting group cause issues?
A4: Yes. The tert-butyloxycarbonyl (Boc) group is large and hydrophobic, significantly decreasing the solubility of the amino acid and the growing peptide chain in polar solvents.[4][9] During synthesis, this can contribute to on-resin aggregation. If the Boc group is not fully removed during the final cleavage and deprotection step, the resulting purity issues can also affect the final peptide's solubility characteristics.
Troubleshooting Guides
This section provides systematic approaches to resolving aggregation issues at different experimental stages.
Guide 1: Peptide Fails to Dissolve or Precipitates from Solution
If your lyophilized peptide powder does not dissolve or precipitates after initial dissolution, follow this workflow.
Caption: A stepwise workflow for troubleshooting the dissolution of aggregated peptides.
The table below summarizes common solvents and additives used to combat peptide aggregation. It is critical to start with the mildest solvent system (e.g., aqueous buffer) and only escalate as needed, as harsher solvents can interfere with subsequent biological assays.[10][11]
| Additive/Solvent Class | Examples | Concentration | Mechanism of Action |
| pH Adjustment | Acetic Acid (10%), Ammonium Bicarbonate (10%) | Adjust to pH < pI or > pI | Increases net charge, leading to electrostatic repulsion between peptide molecules.[12] |
| Organic Co-solvents | DMSO, DMF, Acetonitrile, Isopropanol | 10-50% (start low) | Disrupts hydrophobic interactions that drive aggregation.[11][13] |
| Chaotropic Agents | Guanidine-HCl, Urea | 1-6 M | Disrupts the hydrogen-bonding network within aggregates, promoting unfolding and solubilization.[10][14] |
| Disruptive Solvents | N-Methylpyrrolidone (NMP) | As needed | A powerful polar aprotic solvent that can improve solvation of difficult peptide sequences.[7] |
Guide 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Aggregation of the growing peptide chain on the solid support resin is a major cause of failed syntheses, leading to incomplete coupling and deprotection steps.[6][7]
| Strategy | Description | Expected Improvement |
| Resin Selection | Use a low-loading resin (0.1-0.4 mmol/g) or a resin with enhanced swelling properties like polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG).[12] | Increases the distance between growing peptide chains, reducing intermolecular interactions and improving solvent accessibility.[12] |
| Solvent Optimization | Switch from standard DMF to a more disruptive solvent like NMP or add DMSO (up to 25%) to the reaction solvent.[6][15] | Improves solvation of the peptide backbone and disrupts secondary structure formation. |
| Chaotropic Salts | Add chaotropic salts such as LiCl (up to 0.4 M) to coupling and deprotection solutions. | These salts effectively break up hydrogen bonds responsible for secondary structures. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 40-55°C), potentially with microwave assistance.[6] | Provides energy to overcome aggregation-related steric hindrance and improve reaction kinetics.[12] |
| Special Coupling Reagents | For coupling to the sterically hindered N-methylated residue, use a more powerful coupling reagent like HATU or PyBroP.[16] | These reagents form the activated species more rapidly, overcoming the steric barrier more effectively.[17] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Test
This protocol provides a systematic way to find a suitable solvent for your peptide using a small amount of material.
-
Aliquot : Weigh a small, known amount of lyophilized peptide (e.g., 1 mg) into a low-bind microcentrifuge tube.
-
Initial Solvent : Add the volume of your primary aqueous buffer (e.g., PBS, Tris) required to reach your target concentration. Vortex gently.
-
Visual Inspection : Check if the solution is clear. If it is cloudy or contains particles, proceed to the next step.[4]
-
Sonication : Place the tube in a bath sonicator and sonicate for 1-2 minutes.[11] Chill the tube on ice. Re-inspect the solution.
-
pH Adjustment : If the peptide has a calculated pI, adjust the pH of the solution to be at least 2 units above or below this value using dilute acid (e.g., 10% acetic acid) or base (e.g., 10% ammonium bicarbonate).[14]
-
Organic Co-solvent : If the peptide is still insoluble, add an organic solvent (e.g., DMSO) dropwise while vortexing until the solution clears. Do not exceed the concentration tolerated by your downstream application (often <10%).[11][18]
-
Centrifugation : Before use, always centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[13] Use the supernatant for your experiment.
Protocol 2: Monitoring Aggregation with UV-Vis Spectroscopy
A simple way to monitor the formation of large, insoluble aggregates is by measuring turbidity.
-
Sample Preparation : Prepare your peptide solution in the desired buffer at the working concentration.
-
Spectrophotometer Setup : Use a UV-Vis spectrophotometer. Set the wavelength to a region where the peptide itself does not absorb, typically between 340-600 nm. A wavelength of 400 nm is common.[19]
-
Initial Measurement : Blank the instrument with the buffer alone. Measure the absorbance (optical density) of your freshly prepared peptide solution. This is your baseline (Time 0).
-
Time-Course Measurement : Incubate your sample under the desired experimental conditions (e.g., 37°C with gentle agitation). At regular intervals (e.g., every 30 minutes), briefly mix the sample and measure its absorbance at the same wavelength.
-
Data Analysis : Plot absorbance vs. time. A steady increase in absorbance indicates the formation of light-scattering aggregates and thus provides a kinetic profile of aggregation.[20]
Caption: The dual role of N-methylation in either preventing or promoting peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-N-Me-Nle-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the racemization of Boc-N-Me-Nle-OH during peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization during peptide coupling?
A1: N-methylated amino acids like N-methyl-norleucine (N-Me-Nle) exhibit a higher tendency for racemization for two primary reasons. The N-methyl group adds significant steric hindrance around the α-carbon, which can slow down the desired peptide bond formation.[1] This prolonged exposure of the activated amino acid to the basic reaction conditions increases the opportunity for racemization to occur. The main pathway for this loss of stereochemical integrity is through the formation of a 5(4H)-oxazolone intermediate, whose α-proton is acidic and easily removed by a base.[1]
Q2: What is the primary chemical mechanism leading to the racemization of N-methylated amino acids?
A2: The principal mechanism for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes to form the oxazolone. The resulting intermediate has an acidic proton at the chiral α-carbon. In the presence of a base, this proton is abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, leading to a mixture of the desired L-isomer and the undesired D-isomer in the final peptide product.[1] A less common secondary pathway is the direct abstraction of the α-proton from the activated amino acid.[1][2]
Caption: Mechanism of racemization via oxazolone formation.
Q3: Which factors have the most significant impact on the extent of racemization during the coupling of this compound?
A3: Several factors critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Onium salts (Uronium, Phosphonium) combined with anti-racemization additives are highly effective at suppressing racemization.[1] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective than 1-hydroxybenzotriazole (HOBt).[3][4]
-
Base: The basicity and steric hindrance of the organic base used have a major influence.[4] Stronger, less hindered bases can accelerate proton abstraction from the oxazolone intermediate.
-
Temperature and Time: Higher temperatures and prolonged reaction times increase the risk of side reactions, including racemization.[3]
Section 2: Troubleshooting Guide for High Racemization
If HPLC analysis reveals a significant peak corresponding to the D-diastereomer of your peptide, follow this systematic troubleshooting workflow.
Caption: Step-by-step workflow for troubleshooting racemization.
Section 3: Quantitative Data on Coupling Reagents
The selection of coupling reagents, additives, and bases has a quantifiable impact on racemization levels. While specific data for this compound is sparse, the following table summarizes reported trends for sterically hindered and racemization-prone couplings, which provide a strong indication of performance.
| Coupling Reagent | Additive | Base | Racemization Level | Comments |
| DIC | HOBt | DIPEA | Moderate to High | A common but often suboptimal choice for N-methylated residues. |
| DIC | HOAt | DIPEA | Low | HOAt is a significantly better racemization suppressor than HOBt.[4] |
| DIC | OxymaPure | NMM | Very Low | Oxyma-based additives show excellent results in minimizing racemization.[4] |
| HBTU | (Internal HOBt) | DIPEA | Moderate | Can be insufficient for challenging couplings of N-methyl amino acids. |
| HATU | (Internal HOAt) | NMM | Very Low | Highly efficient for hindered couplings with minimal racemization.[3] |
| PyAOP | (Internal HOAt) | Collidine | Very Low | A phosphonium salt reagent especially effective for N-methyl amino acids.[1][5] |
| PyBrOP | None | DIPEA | Low | Developed specifically to overcome difficult couplings to N-methyl amino acids.[3] |
Note: "Racemization Level" is a qualitative summary based on literature. Actual percentages are sequence and condition-dependent.
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Protocol for Coupling this compound
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform the N-terminal deprotection of the preceding amino acid as per your standard Boc-SPPS protocol (e.g., using TFA) and neutralize the resin (e.g., using 5% DIPEA in DMF). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.
-
Activation: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6.0 eq.) to the activation mixture. Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Coupling: Add the activated mixture to the washed, neutralized peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, the reaction can be performed at 0°C overnight.
-
Washing: After the coupling is complete, filter the reaction solution and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a test (e.g., Bromophenol Blue test, as the Ninhydrin test is unsuitable for N-methylated amines) to confirm the completion of the coupling. If the coupling is incomplete, perform a second coupling (recouple) using fresh reagents.
Protocol 4.2: Detection and Quantification of Racemization by RP-HPLC
This protocol outlines a general method for analyzing the extent of racemization in a crude or purified peptide sample.
-
Sample Preparation: After synthesis and cleavage from the resin, dissolve a small amount of the crude or purified peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile). A typical concentration is 0.5 to 1.0 mg/mL.[6]
-
HPLC System: Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for many peptides. The gradient should be optimized to achieve baseline separation between the main peptide peak (L-diastereomer) and the racemized impurity (D-diastereomer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 214 nm or 220 nm for the peptide backbone.[7]
-
-
Data Analysis:
-
Integrate the peak areas for the desired peptide and all impurities, including the diastereomeric peak. The D-isomer will typically elute very close to the main L-isomer peak, often as a pre-peak or shoulder.
-
Calculate the percentage of the racemized product using the formula: % Racemization = (Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)) x 100
-
Mass spectrometry can be used in conjunction with HPLC (LC-MS) to confirm that the impurity peak has the same mass as the desired product, confirming its identity as a diastereomer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. almacgroup.com [almacgroup.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Boc-N-Me-Nle-OH Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete deprotection of Boc-N-Me-Nle-OH (Boc-N-methyl-L-norleucine).
Troubleshooting Guide
This guide addresses the common issue of incomplete Boc deprotection of N-methylated amino acids, a challenge often attributed to increased steric hindrance.[1]
Problem: Incomplete removal of the Boc group from N-Me-Nle-OH, as indicated by TLC, LC-MS, or NMR analysis showing significant starting material.
The presence of the N-methyl group, in addition to the bulky Boc group, increases the steric congestion around the carbamate nitrogen. This steric hindrance can impede the approach of the acid catalyst, slowing down the cleavage reaction compared to non-methylated amino acids.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of my N-methylated amino acid, this compound, incomplete under standard conditions?
A1: Incomplete deprotection is a common issue with N-methylated amino acids due to increased steric hindrance. The N-methyl group adds bulk around the nitrogen atom, which can physically block the acid catalyst from efficiently accessing and cleaving the Boc group.[1] This necessitates more stringent reaction conditions compared to non-methylated counterparts.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine). The free amine can often be visualized with a ninhydrin stain.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an ideal technique for quantitatively tracking the consumption of the starting material and the formation of the product, as well as identifying any side products.[2]
-
¹H NMR Spectroscopy: This method provides unambiguous confirmation by showing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, typically around 1.4-1.5 ppm.
Q3: What are the primary side reactions to be aware of during Boc deprotection?
A3: The main side reaction is the formation of a reactive tert-butyl cation during the cleavage of the Boc group.[3] This electrophilic cation can alkylate nucleophilic residues in the substrate, leading to undesired byproducts.[3][4]
Q4: Can I simply increase the reaction temperature to speed up the deprotection?
A4: Gentle warming (e.g., to 40°C) can help overcome the energy barrier for deprotection of sterically hindered amino acids.[3][5] However, this should be done with caution as increased temperatures can also promote side reactions.[3] Careful monitoring is essential.
Q5: Are there alternatives to TFA for Boc deprotection?
A5: Yes, a common and effective alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2][6] This reagent can be particularly effective for substrates where TFA leads to incomplete deprotection or side reactions.[6]
Data Presentation
The choice of deprotection conditions can significantly impact the reaction's success. Below is a summary of common conditions and their typical outcomes.
| Reagent Condition | Typical Reaction Time | Outcome/Remarks | Reference |
| 20-25% TFA in DCM | 1-2 hours | Standard condition, may be insufficient for N-methylated amino acids. | [3] |
| 50% TFA in DCM | 1-2 hours | Increased acid strength, often more effective for hindered substrates. | [] |
| 100% TFA | 5-30 minutes | Very strong condition, used when other methods fail. May increase side reactions. | [8] |
| 4M HCl in 1,4-dioxane | 30 minutes - 2 hours | Effective alternative to TFA, can provide superior selectivity. | [6][9] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add TFA to the solution. For a starting point, a solution of 25-50% TFA in DCM (v/v) is common.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times). b. To obtain the free amine: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product. c. To obtain the TFA salt: After TFA removal, the residue can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is an excellent alternative, especially for substrates that are difficult to deprotect with TFA.[6]
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.[10]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Reaction Monitoring: Monitor the reaction's completion by TLC or LC-MS.[2]
-
Work-up: a. Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further precipitate the product. b. Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo to obtain the hydrochloride salt of the deprotected amine.[2] c. If the free amine is required, a basic work-up can be performed by dissolving the hydrochloride salt in water and adjusting the pH with a suitable base (e.g., NaHCO₃ or NaOH) before extracting with an organic solvent.
Mandatory Visualization
Acid-Catalyzed Boc Deprotection Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.
Caption: The mechanism of acid-catalyzed Boc deprotection.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Navigating the Coupling of Boc-N-Me-Nle-OH: A Technical Guide to Solvent Selection
For researchers, scientists, and drug development professionals, the successful coupling of N-methylated amino acids like Boc-N-Me-Nle-OH is a critical step in the synthesis of modified peptides with enhanced therapeutic properties. The inherent steric hindrance of the N-methyl group, however, presents a significant challenge, often leading to low coupling yields and incomplete reactions. The choice of solvent is paramount in overcoming these hurdles. This technical support center provides a comprehensive guide to selecting the optimal solvent for the coupling of this compound, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the coupling of this compound?
A1: The N-methyl group on this compound creates steric hindrance, which can significantly slow down the coupling reaction. The right solvent plays a crucial role in mitigating this issue by:
-
Solvating the reactants: Ensuring that this compound, the coupling reagents, and the resin-bound peptide are well-dissolved and accessible to each other.[1][2]
-
Swelling the solid support (in SPPS): In solid-phase peptide synthesis (SPPS), the solvent must adequately swell the resin beads to expose the reactive sites.[1][2]
-
Influencing reaction kinetics: The polarity of the solvent can affect the rate of the coupling reaction.
Q2: What are the most commonly used solvents for coupling N-methylated amino acids?
A2: The most frequently employed solvents in peptide synthesis, including for challenging N-methylated residues, are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1][2] Dimethyl sulfoxide (DMSO) is also used, often as a co-solvent, to enhance the solubility of reactants.[3]
Q3: How do I choose between DMF, NMP, and DCM?
A3: The choice depends on several factors, including the specific coupling reagents used and the properties of the peptide sequence.
-
DMF is a versatile and commonly used solvent that effectively dissolves most reactants and swells polystyrene-based resins.[2]
-
NMP is more polar than DMF and can be more effective at solvating aggregated peptide chains, potentially improving coupling yields in difficult sequences.[1][2]
-
DCM is often used in Boc-chemistry for its ability to dissolve Boc-protected amino acids and effectively swell polystyrene resins.[1] However, it may not be as efficient at solvating the growing peptide chain.
Q4: My this compound is not dissolving well. What should I do?
A4: Poor solubility can lead to incomplete reactions. If you encounter solubility issues with this compound, consider the following:
-
Switch to a more polar solvent: Try dissolving the amino acid in NMP or a mixture containing DMSO.[3]
-
Use a co-solvent system: A mixture of solvents, such as DCM/DMF or DMF/NMP, can sometimes improve solubility.
-
Gentle warming and sonication: Applying gentle heat (up to 40°C) and using an ultrasonic bath can aid in dissolution.[3] However, be cautious as excessive heat can lead to degradation.
Troubleshooting Guide: Low Coupling Yield with this compound
Low coupling efficiency is a common problem when working with sterically hindered amino acids. If you are experiencing a low yield, a systematic approach to troubleshooting is essential.
Diagram: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low coupling yields.
Data Presentation: Solvent Properties
A clear understanding of solvent properties is crucial for making an informed decision. The following table summarizes key parameters for commonly used solvents in peptide synthesis.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 153 | Good all-purpose solvent, effectively dissolves most reagents.[4] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 202 | More polar than DMF, excellent for solvating aggregating peptides.[1][4] |
| Dichloromethane (DCM) | 8.9 | 1.60 | 40 | Good for dissolving Boc-amino acids and swelling polystyrene resins.[1][4] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | 189 | Highly polar, often used as a co-solvent to improve solubility.[3][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using different solvent and coupling reagent combinations.
Protocol 1: HATU-Mediated Coupling in DMF
This protocol is a standard and often successful method for coupling N-methylated amino acids.
Materials:
-
This compound (1.5 - 2.0 equivalents)
-
HATU (1.45 - 1.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., bromophenol blue test).
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and then DCM.
Diagram: HATU Coupling Workflow
References
Technical Support Center: Purification of Peptides with Boc-N-Me-Nle-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the N-methylated amino acid, Boc-N-Me-Nle-OH. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing this compound?
A1: The most effective and commonly used method for purifying peptides containing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on its hydrophobicity.[1][2]
Q2: How does the this compound residue affect my peptide's behavior during RP-HPLC purification?
A2: The this compound residue introduces several characteristics that can complicate purification:
-
Increased Hydrophobicity: The Boc group and the norleucine side chain are both hydrophobic, which will increase the peptide's retention time on a reverse-phase column.[3][4] This may necessitate a stronger organic mobile phase for elution.
-
Peak Broadening and Multiple Peaks: N-methylation can lead to the presence of cis/trans isomers of the amide bond, which can interconvert slowly on the chromatographic timescale. This results in broadened peaks or even the appearance of multiple peaks for a single peptide sequence.[5][6]
-
Potential for Aggregation: The increased hydrophobicity from the Boc group can sometimes lead to peptide aggregation, which can cause peak broadening and poor recovery.[3][4]
Q3: Should I remove the Boc protecting group before or after RP-HPLC purification?
A3: It is standard practice to purify the peptide with the Boc group still attached.[3] This allows for the separation of the desired full-length, Boc-protected peptide from any impurities that may have arisen during synthesis, such as sequences where the Boc group was prematurely removed. The final deprotection step is performed after the peptide has been purified.[3]
Q4: Why am I seeing multiple peaks in my HPLC chromatogram for my purified peptide?
A4: Multiple peaks for a seemingly pure N-methylated peptide are often due to the presence of cis/trans conformers of the N-methylated amide bond.[5][6] Other possibilities include synthesis-related impurities such as deletion sequences or incomplete deprotection of other protecting groups.[3] To confirm the identity of the peaks, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q5: What are the best analytical methods to confirm the purity of my final peptide?
A5: A combination of analytical RP-HPLC with UV detection (typically at 214 nm for the peptide backbone) and LC-MS is recommended.[5] HPLC-UV provides a quantitative measure of purity, while LC-MS confirms the molecular weight of the peptide, helping to distinguish between isomers and impurities.[5][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of peptides containing this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or Split Peaks in HPLC | 1. Presence of cis/trans isomers of the N-methylated amide bond. 2. Peptide aggregation. 3. Suboptimal HPLC conditions. | 1. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can accelerate the interconversion between isomers, often leading to a single, sharper peak.[3][5] 2. Optimize Gradient: Use a shallower gradient to allow more time for conformers to equilibrate.[3] 3. Check Mobile Phase: Ensure an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% is present in both mobile phases to improve peak shape.[3] |
| Low Yield After Purification | 1. Poor solubility of the crude peptide. 2. Inefficient coupling during synthesis due to steric hindrance from the N-methyl group.[8][9] 3. Peptide precipitation on the HPLC column. | 1. Sample Preparation: Dissolve the crude peptide in a strong solvent like DMSO or a small amount of the organic mobile phase before diluting with the aqueous mobile phase for injection. 2. Review Synthesis Protocol: For future syntheses, consider using more potent coupling reagents like HATU or PyAOP, and performing a "double coupling" for the N-methylated residue to improve yield.[6][10] |
| Multiple Peaks of Similar Mass in LC-MS | 1. Cis/trans isomers of the N-methylated peptide.[5] 2. Racemization at the N-methylated amino acid or adjacent residues during synthesis.[9] | 1. Confirm Isomers: Use variable temperature HPLC to see if the peak profile changes, which is indicative of conformers. 2. Optimize Synthesis: To minimize racemization in future syntheses, use coupling reagents with additives like HOAt or Oxyma Pure.[10] |
| Unexpectedly Early or Late Elution | 1. The Boc group significantly increases hydrophobicity, leading to later elution.[3][4] 2. The three-dimensional structure of the peptide may be altered by N-methylation, affecting its interaction with the stationary phase. | 1. Adjust Gradient: Modify the starting and ending percentages of your organic mobile phase (acetonitrile) to suit the hydrophobicity of your peptide. 2. Column Selection: Ensure you are using an appropriate C18 or C8 column for peptide purification. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound.
-
Sample Preparation:
-
HPLC Conditions:
-
Gradient Elution: A typical gradient is a linear increase of Mobile Phase B. This should be optimized for your specific peptide.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 32 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[5]
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of removing the peptide from the resin and all protecting groups, including the Boc group if it is to be removed post-synthesis.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8]
-
Collect the precipitated peptide by centrifugation and decant the ether.[9]
-
Wash the peptide pellet with cold ether two more times.[9]
-
Dry the crude peptide pellet under vacuum before purification by RP-HPLC.[9]
-
Visualizations
Caption: General workflow for the purification of a this compound containing peptide.
Caption: Troubleshooting logic for broad or split peaks in HPLC analysis.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Purity Analysis of Boc-N-Me-Nle-OH: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for modified amino acids like Boc-N-Me-Nle-OH is a critical checkpoint in chemical synthesis and drug discovery pipelines. As an N-methylated and Boc-protected amino acid, this compound presents unique analytical considerations. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity assessment. This guide provides an objective comparison of HPLC with advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols to ensure reproducible results.
The N-methylation of amino acids is a key strategy to enhance the metabolic stability and cell permeability of peptides. However, this modification can introduce analytical challenges, including the potential for cis/trans isomerism of the N-methylated amide bond, which may appear as distinct peaks in a chromatogram for a single compound.[1] Therefore, a well-resolved chromatographic method is essential for accurate purity assessment.
Comparison of Key Analytical Techniques
The choice of an analytical method for the purity determination of this compound often involves a trade-off between resolution, speed, and the level of structural information required. While HPLC with UV detection is a workhorse for routine purity analysis, UPLC and LC-MS offer significant advantages in terms of speed and specificity, respectively.[2][3]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity.[4] | Higher resolution separation based on hydrophobicity using smaller particle size columns.[5] | Separation by hydrophobicity coupled with mass-to-charge ratio detection.[2] |
| Typical Purity (%) | >98% | >98.5% | >98.5% (with impurity identification) |
| Resolution | Good | Excellent[3] | Excellent |
| Analysis Time | 20-30 minutes[5] | <10 minutes[5] | <10 minutes |
| Key Advantages | Robust, widely available, cost-effective for routine analysis.[2] | Faster analysis, higher resolution, and increased peak capacity.[3][6] | Provides molecular weight information for impurity identification.[1] |
| Limitations | Lower resolution for complex mixtures, longer run times.[3] | Higher backpressure requires specialized instrumentation. | Higher cost and complexity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate purity analysis. Below are representative protocols for HPLC, UPLC, and LC-MS analysis of this compound, based on methods for similar N-methylated and Boc-protected amino acids.[4][7]
Sample Preparation (for all methods):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[1]
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[8]
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a standard method for determining the purity of this compound using reverse-phase HPLC (RP-HPLC) with UV detection.
-
Instrumentation: Standard HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]
-
Gradient: A typical linear gradient could be 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[9]
-
Detection: UV at 214 nm (for the peptide bond) and 220 nm.[1][9]
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram, expressed as a percentage.[1]
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC provides a higher resolution purity profile in a shorter timeframe compared to traditional HPLC.[5]
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[5]
-
Gradient: 20% to 80% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Detection: UV at 214 nm.
-
Injection Volume: 2 µL.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatography: Utilize the HPLC or UPLC conditions described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire both total ion chromatogram (TIC) and mass spectra for all eluting peaks.
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the logical flow of the purity analysis workflow.
Caption: Experimental workflow for HPLC-based purity analysis.
Conclusion
For routine quality control of this compound, RP-HPLC with UV detection offers a robust and cost-effective solution.[2] However, for high-throughput screening or when dealing with complex impurity profiles, the speed and resolution of UPLC are highly advantageous.[3] When definitive identification of impurities is crucial for regulatory submissions or in-depth characterization, LC-MS is the indispensable tool, providing an orthogonal layer of data by confirming the molecular weights of the main component and any related substances.[1] The selection of the most appropriate technique will ultimately depend on the specific requirements of the research or development phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative NMR Spectroscopy Analysis: Boc-N-Me-Nle-OH and Related N-Alkylated Amino Acids
A Guide for Researchers in Drug Development and Peptide Chemistry
In the realm of peptide synthesis and drug design, N-methylated amino acids are of significant interest due to their ability to enhance metabolic stability, improve cell permeability, and modulate conformation. The incorporation of these modified residues can have a profound impact on the therapeutic properties of peptides. A thorough characterization of these building blocks is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary tool for structural elucidation. This guide provides a comparative analysis of the NMR spectroscopic features of N-tert-butoxycarbonyl-N-methyl-L-norleucine (Boc-N-Me-Nle-OH) and its non-methylated counterpart, Boc-L-norleucine (Boc-Nle-OH), alongside other relevant N-methylated amino acids.
Executive Summary
This guide offers a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and related compounds. Due to the limited availability of direct experimental data for this compound, this report leverages spectral information from analogous N-methylated and non-N-methylated Boc-protected amino acids to predict and interpret its NMR characteristics. The key takeaway is the significant influence of the N-methyl group on the chemical shifts of the α-proton and α-carbon, as well as the appearance of a distinct N-methyl signal. These spectral signatures are crucial for confirming N-methylation and for the structural verification of peptidomimetics.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in comparison to Boc-Nle-OH and other Boc-protected N-methylated amino acids. The data for Boc-Nle-OH is based on typical values for Boc-protected amino acids, while the data for this compound is predicted based on the observed trends in other N-methylated analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton Designation | Boc-Nle-OH (DMSO-d₆) | This compound (Predicted, DMSO-d₆) | Key Observations |
| N-H | ~7.0 (d) | - | Disappearance of the N-H signal is a primary indicator of N-methylation. |
| α-H | ~4.0 (m) | ~4.5 (dd) | N-methylation typically causes a downfield shift of the α-proton. |
| β-CH₂ | ~1.6 (m) | ~1.7 (m) | Minor shifts expected for protons further from the nitrogen. |
| γ-CH₂ | ~1.3 (m) | ~1.3 (m) | Minimal impact from N-methylation. |
| δ-CH₂ | ~1.3 (m) | ~1.3 (m) | Minimal impact from N-methylation. |
| ε-CH₃ | ~0.9 (t) | ~0.9 (t) | No significant change expected. |
| Boc (t-Bu) | ~1.4 (s) | ~1.4 (s) | The chemical shift of the Boc protecting group remains largely unaffected. |
| N-CH₃ | - | ~2.7 (s) | Appearance of a singlet in this region is a definitive sign of N-methylation. |
| COOH | ~12.5 (br s) | ~12.5 (br s) | The carboxylic acid proton chemical shift is highly dependent on solvent and concentration. |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon Designation | Boc-Nle-OH (DMSO-d₆) | This compound (Predicted, DMSO-d₆) | Key Observations |
| C=O (Carboxyl) | ~174 | ~173 | Minimal change in the carboxyl carbon chemical shift. |
| C=O (Boc) | ~155 | ~156 | Slight downfield shift may be observed. |
| Cq (Boc) | ~78 | ~79 | Minor shift in the quaternary carbon of the Boc group. |
| α-C | ~55 | ~60 | A significant downfield shift of the α-carbon is a characteristic effect of N-methylation. |
| β-C | ~33 | ~32 | Minor shifts for carbons in the side chain. |
| γ-C | ~27 | ~27 | Minimal impact from N-methylation. |
| δ-C | ~22 | ~22 | Minimal impact from N-methylation. |
| ε-C | ~14 | ~14 | No significant change expected. |
| C(CH₃)₃ (Boc) | ~28 | ~28 | The chemical shift of the Boc methyl carbons is stable. |
| N-CH₃ | - | ~30-35 | Appearance of a signal in this region is characteristic of the N-methyl group. |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of Boc-protected amino acids is crucial for accurate structural analysis and comparison.
1. Sample Preparation:
-
Sample Quantity: Weigh 5-10 mg of the Boc-amino acid.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H and COOH.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-16 ppm.
-
Referencing: The residual solvent peak is used for calibration (e.g., DMSO-d₅ at 2.50 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
-
Referencing: The solvent carbon signal is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).
Visualization of Key NMR-Structure Correlations
The following diagram illustrates the key structural features of this compound and their expected correlation with NMR signals, highlighting the impact of the N-methyl group.
Key structural correlations in this compound NMR.
Conclusion
The N-methylation of Boc-L-norleucine introduces distinct and predictable changes in its NMR spectra. The most telling signs of successful N-methylation are the disappearance of the N-H proton signal, the appearance of a singlet peak for the N-methyl protons around 2.7 ppm in the ¹H NMR spectrum, and a corresponding signal for the N-methyl carbon in the ¹³C NMR spectrum. Furthermore, a notable downfield shift of the α-proton and, more significantly, the α-carbon provides confirmatory evidence. For researchers engaged in the synthesis and characterization of N-methylated peptides, a clear understanding of these NMR trends is indispensable for verifying the structures of their custom amino acid building blocks and ensuring the fidelity of their final peptide products. This guide provides a foundational framework for the interpretation of such NMR data, facilitating more efficient and accurate research and development in peptide science.
A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-N-Me-Nle-OH
For researchers and drug development professionals incorporating unnatural amino acids, understanding their behavior in analytical systems is paramount. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing the N-terminally protected, N-methylated amino acid, Boc-N-Me-Nle-OH (tert-butyloxycarbonyl-N-methyl-norleucine). The comparison is drawn against peptides with alternative modifications, supported by established fragmentation principles and predictive data.
Introduction to this compound in Peptide Science
The incorporation of unnatural amino acids like N-methyl-norleucine into peptide sequences is a key strategy for developing novel therapeutics. N-methylation can enhance metabolic stability by protecting against enzymatic degradation and improve cell permeability. Norleucine (Nle), an isomer of leucine, provides a non-branched aliphatic side chain. The tert-butyloxycarbonyl (Boc) group is a common protecting group used during solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the N-terminus.[] Characterizing these modified peptides by mass spectrometry is crucial for sequence verification and impurity profiling.[2]
Fundamental Principles of Fragmentation
In tandem mass spectrometry (MS/MS), peptide ions are fragmented, typically by collision-induced dissociation (CID), to produce a series of product ions that reveal the amino acid sequence.[3][4] The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which arise from cleavage of the peptide amide bonds.[4] The presence of modifications such as the Boc-group and N-methylation introduces distinct changes to this fundamental fragmentation pattern.
Influence of the Boc-Group: The Boc-group is highly labile under typical mass spectrometry ionization and fragmentation conditions.[5] Its fragmentation is a dominant process, often occurring in-source or during CID.[5][6] Key fragmentation pathways include:
-
Neutral loss of isobutylene (C₄H₈, 56 Da): A common McLafferty-like rearrangement.[7]
-
Neutral loss of the entire Boc-group (C₅H₈O₂, 100 Da). [8]
This lability means that for sequencing, it is often the peptide fragment after the loss of the Boc-group that is analyzed. Using softer ionization techniques, like MALDI instead of ESI, or lowering the fragmentor voltage in ESI-MS can sometimes help preserve the intact protected peptide but may not be avoidable entirely.[5]
Influence of N-Methylation: N-methylation of an amide bond introduces a subtle mass shift but has a profound impact on fragmentation.[10] The N-methylated amide bond is more susceptible to cleavage. CID of N-methylated peptides often results in enhanced fragmentation C-terminal to the methylated residue. This directed fragmentation can be beneficial for sequencing but can also lead to a less complete ion series if other bonds do not fragment as efficiently.[11]
Comparative Fragmentation Analysis
To illustrate the differences in fragmentation, we will consider a hypothetical model peptide, Ac-Ala-X-Gly-NH₂ , where X is the amino acid of interest. The following table compares the predicted dominant fragmentation pathways and key diagnostic ions for three alternatives:
-
X = Nle (Standard, non-methylated)
-
X = N-Me-Nle (N-methylated norleucine)
-
X = N-Me-Leu (N-methylated leucine, an isomer)
| Feature / Ion Type | Alternative 1: Nle | Alternative 2: N-Me-Nle | Alternative 3: N-Me-Leu | Rationale / Comments |
| Precursor [M+H]⁺ | m/z 315.2 | m/z 329.2 | m/z 329.2 | N-methylation adds 14 Da (CH₂). Nle and Leu are isomers with the same mass. |
| b₂-ion | m/z 185.1 | m/z 199.1 | m/z 199.1 | Represents Ac-Ala-X⁺. Cleavage occurs at the X-Gly bond. |
| y₁-ion | m/z 58.0 | m/z 58.0 | m/z 58.0 | Represents H-Gly-NH₂⁺. This ion is common to all three peptides. |
| Fragmentation at X | Standard b/y ion series. | Enhanced cleavage C-terminal to N-Me-Nle. The b₂ ion is expected to be highly abundant. | Enhanced cleavage C-terminal to N-Me-Leu. The b₂ ion is expected to be highly abundant. | N-methylation directs fragmentation.[10] |
| Side Chain Loss | Minor loss of C₄H₈ (56 Da) from precursor or fragment ions. | Minor loss of C₄H₈ (56 Da) from precursor or fragment ions. | More complex side-chain fragmentation possible (loss of C₃H₆, 42 Da) due to branched structure. | Norleucine has a linear butyl side chain, while Leucine has a branched isobutyl side chain, leading to potentially different neutral losses. |
| Immonium Ion of X | m/z 86.1 | m/z 100.1 | m/z 100.1 | Diagnostic low-mass ion for the specific amino acid residue. N-methylation adds 14 Da. |
Note: The table presents predicted data based on established fragmentation principles for illustrative comparison.
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for synthesizing a peptide containing this compound using an Fmoc-based strategy for subsequent amino acids on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF, isopropanol, and then DMF again.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF. Perform a Kaiser test to confirm coupling completion (will be negative for the secondary amine).[12]
-
-
Subsequent Amino Acid Couplings (Fmoc-AA-OH):
-
For subsequent cycles, use standard Fmoc-protected amino acids. Acetylation of the N-terminus can be performed using acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[13] Note: TFA will cleave the N-terminal Boc group simultaneously.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[]
Protocol: LC-MS/MS Analysis
This protocol describes a typical method for analyzing the purified peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.[13]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan a mass range of m/z 100-1500 to identify the precursor ion.
-
MS/MS Analysis: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.[10] For peptides with higher charge states or labile modifications, Electron Transfer Dissociation (ETD) can be a valuable alternative.[10]
-
-
Data Analysis: Process the data using appropriate software (e.g., Agilent MassHunter, Thermo Xcalibur) to identify the peptide and characterize its fragment ions.[13]
Visualized Workflow
The following diagrams illustrate the logical workflow for the synthesis and analysis of peptides containing this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 2. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Peptidomics [ucimsf.ps.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry of N-methylated peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to Boc-N-Me-Nle-OH and Fmoc-N-Me-Nle-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), into peptide sequences is a critical strategy for enhancing pharmacokinetic properties, including improved metabolic stability, increased cell permeability, and optimized conformational rigidity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for introducing Boc-N-Me-Nle-OH or Fmoc-N-Me-Nle-OH dictates the entire synthetic approach. This guide provides an objective, data-driven comparison to aid in selecting the optimal strategy for your research.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc strategies lies in the chemistry used for the removal of the temporary Nα-protecting group in each cycle of peptide elongation.
-
Boc-SPPS: This strategy employs an acid-labile Boc group, which is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2] This approach operates on a principle of graded acid lability.
-
Fmoc-SPPS: This strategy utilizes a base-labile Fmoc group, which is cleaved using a secondary amine, most commonly piperidine.[3][] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid cocktail (e.g., 95% TFA).[5] This represents a true orthogonal protection scheme, where the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[2]
Performance Comparison: this compound vs. Fmoc-N-Me-Nle-OH
The primary challenge in incorporating N-methylated amino acids is the steric hindrance at the secondary amine, which significantly slows down coupling kinetics and can lead to incomplete reactions.[6] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling protocols for both strategies.
Table 1: Comparative Performance of Boc vs. Fmoc Strategies for N-Methylated Amino Acids
| Parameter | This compound Strategy | Fmoc-N-Me-Nle-OH Strategy | Key Considerations |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | Dictates the entire chemical environment of the synthesis. |
| Deprotection | Conditions: 25-50% TFA in DCM.[7] Concerns: Repeated acid exposure can lead to premature peptide cleavage from acid-sensitive linkers (e.g., Merrifield resin) and degradation of sensitive residues.[7] | Conditions: 20% Piperidine in DMF.[3] Concerns: Base-catalyzed side reactions like aspartimide formation. Piperidine is a regulated substance.[3][8] | Fmoc strategy is considered milder, preserving acid-sensitive modifications.[3] |
| Coupling Efficiency | Can be high, but the protonated state of the N-terminus after deprotection requires a neutralization step before coupling. In situ neutralization protocols are efficient.[2] | Generally high, with typical coupling yields exceeding 99% for standard amino acids.[] For N-methylated residues, potent activators are essential. | Steric hindrance from the N-methyl group is the main challenge for both. Potent coupling reagents (HATU, HCTU, PyAOP, PyBOP) are required.[6][9] |
| Side Reactions | During Deprotection: Risk of tert-butylation of sensitive residues (e.g., Trp, Met) from the cleaved Boc group.[2] During Cleavage: Harsh HF cleavage can cause various side reactions.[1][10] | During Deprotection: Diketopiperazine formation, especially with N-methylated residues at the C-terminus. Aspartimide formation with Asp residues.[3] | Careful selection of scavengers during final cleavage is critical for both strategies to minimize side product formation.[1][11] |
| Final Cleavage | Reagent: Strong acids like HF or TFMSA.[2] Safety: Requires specialized, HF-resistant equipment. HF is highly corrosive and toxic.[1] | Reagent: Strong acid cocktail, typically >90% TFA with scavengers.[11] Safety: Handled in a standard fume hood, but TFA is highly corrosive. | Fmoc cleavage is operationally simpler and safer. TFA can cause fragmentation of peptide bonds between consecutive N-methylated amino acids.[9][12] |
| Overall Yield & Purity | Can be high, but cumulative loss of peptide from the resin due to repeated acidolysis can reduce overall yield.[7] | Often higher due to milder deprotection steps and less risk of premature chain loss. Purity depends heavily on coupling completeness.[] | Purity for N-methylated peptides is often compromised by deletion sequences resulting from incomplete couplings. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of sterically hindered N-methylated amino acids. The following protocols are generalized and should be optimized for specific sequences and scales.
Boc-SPPS Protocol for this compound Incorporation
This protocol assumes the use of a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[13]
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat once.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in N,N-Dimethylformamide (DMF). Allow to activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For couplings onto another N-methylated residue, extended time or a second coupling may be necessary.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative test suitable for secondary amines (e.g., Chloranil test). The Kaiser (ninhydrin) test will give a false negative.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage (HF Cleavage):
-
Dry the final peptide-resin under vacuum.
-
In a specialized HF apparatus, add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0°C and condense anhydrous HF (approx. 10 mL per gram of resin).
-
Stir the reaction at 0°C for 1-1.5 hours.[1]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Fmoc-SPPS Protocol for Fmoc-N-Me-Nle-OH Incorporation
This protocol assumes the use of a Rink Amide or Wang resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene adduct.[14]
-
-
Coupling of Fmoc-N-Me-Nle-OH:
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Longer times or double coupling may be required.[6]
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Bromophenol Blue test.[6] A color change from blue/green to yellow indicates a complete reaction.
-
Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[11]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and react for 2-4 hours at room temperature.
-
Filter to collect the filtrate, precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of both SPPS strategies for incorporating an N-methylated amino acid.
Caption: Workflow for one cycle of Boc-SPPS.
Caption: Workflow for one cycle of Fmoc-SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-N-Me-Nle-OH is highly dependent on the specific requirements of the target peptide and the available laboratory infrastructure.
-
Fmoc-N-Me-Nle-OH is generally recommended for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications. The operational simplicity and enhanced safety of TFA cleavage compared to HF cleavage make it the dominant strategy in modern peptide synthesis.[3] However, careful monitoring is required to mitigate base-induced side reactions.
-
This compound remains a robust alternative , particularly for synthesizing long or aggregation-prone sequences, as the repeated TFA treatments can help disrupt secondary structure formation. The primary drawbacks are the harsh final cleavage conditions requiring specialized HF apparatus and the potential for acid-catalyzed side reactions during the synthesis cycles.[7]
For both strategies, the successful incorporation of N-methyl-norleucine hinges on the use of potent coupling reagents like HATU or PyAOP to overcome steric hindrance and the implementation of rigorous monitoring protocols to ensure complete reactions at each step.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Boc-N-Me-Nle-OH and Other N-Methylated Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Role of N-Methylation in Peptide Drug Design
N-methylation, the substitution of the amide proton of a peptide bond with a methyl group, confers several advantageous properties to peptide drug candidates:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group can effectively shield the adjacent peptide bond from enzymatic cleavage by proteases, leading to a significantly longer in vivo half-life.[1][2]
-
Increased Cell Permeability: By eliminating a hydrogen bond donor, N-methylation reduces the desolvation penalty for a peptide to cross the lipid bilayer of cell membranes, thereby improving its potential for oral bioavailability and targeting intracellular proteins.[1][2]
-
Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.
Physicochemical Properties of Boc-N-Methylated Amino Acids
A clear understanding of the physicochemical properties of the building blocks is essential for rational peptide design. The following table summarizes key properties of Boc-N-Me-Nle-OH and two other representative N-methylated amino acids, Boc-N-Me-Ala-OH and Boc-N-Me-Val-OH, as well as their non-methylated counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₁₂H₂₃NO₄ | 245.32 | 117903-25-0 | Linear, hydrophobic side chain. |
| Boc-Nle-OH | C₁₁H₂₁NO₄ | 231.29 | 6404-28-0 | Non-methylated analog of this compound. |
| Boc-N-Me-Ala-OH | C₉H₁₇NO₄ | 203.24 | 16948-16-6 | Small, non-polar side chain. |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 15761-38-3 | Non-methylated analog of Boc-N-Me-Ala-OH. |
| Boc-N-Me-Val-OH | C₁₁H₂₁NO₄ | 231.29 | 45170-31-8 | Bulky, hydrophobic side chain. |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 13734-41-3 | Non-methylated analog of Boc-N-Me-Val-OH. |
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of this compound with other N-methylated amino acids, the following detailed experimental protocols are provided. These assays are fundamental in determining the impact of specific N-methylated residues on the overall performance of a peptide.
Synthesis of Boc-N-Methylated Amino Acids
A general and robust method for the synthesis of Boc-N-methylated amino acids involves the N-methylation of the corresponding Boc-protected amino acid.
Protocol:
-
Dissolution: Dissolve the Boc-amino acid in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. The NaH will deprotonate both the carboxylic acid and the N-H of the carbamate.
-
Methylation: Add methyl iodide (MeI) to the reaction mixture. The methylation will occur selectively at the nitrogen atom.
-
Work-up: After the reaction is complete, quench the reaction with water and acidify the mixture.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate and purify by column chromatography.
Caption: Synthesis of Boc-N-Methylated Amino Acids.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
Protocol:
-
Peptide Incubation: Dissolve the N-methylated peptide and a non-methylated control peptide in a buffer compatible with the chosen protease (e.g., trypsin, chymotrypsin, or human serum).
-
Enzyme Addition: Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).
-
Analysis: Quantify the amount of intact peptide remaining at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of the peptide.
Caption: Proteolytic Stability Assay Workflow.
Cell Permeability (PAMPA) Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Membrane Preparation: Coat a filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: Add the test peptide solution to the donor wells and a buffer solution to the acceptor wells of a 96-well plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period.
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the test peptide, and a buffer.
-
Initiation: Start the reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture.
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the amount of remaining parent peptide by LC-MS.
-
Data Analysis: Determine the rate of disappearance of the peptide to calculate its intrinsic clearance.
Caption: Metabolic Stability Assay Workflow.
Conclusion
The incorporation of N-methylated amino acids is a validated and potent strategy for enhancing the drug-like properties of peptide therapeutics. While this guide provides the essential theoretical framework and detailed experimental protocols to compare this compound with other N-methylated amino acids, the optimal choice of N-methylated residue is highly context-dependent and will be dictated by the specific peptide sequence and the desired therapeutic outcome. The methodologies outlined herein empower researchers to systematically evaluate and select the most suitable N-methylated building blocks for their drug discovery programs.
References
The Impact of N-Methylation on Peptide Bioactivity: A Comparative Analysis of Peptides Containing Boc-N-Me-Nle-OH
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in optimizing their therapeutic potential. The incorporation of non-canonical amino acids, such as N-methylated residues, has emerged as a powerful strategy to enhance the pharmacological properties of peptide-based drug candidates. This guide provides a comparative overview of the biological activity of peptides containing the N-methylated amino acid Boc-N-Me-Nle-OH (N-tert-butoxycarbonyl-N-methyl-L-norleucine) versus their non-methylated counterparts and other analogs.
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, can profoundly influence a peptide's physicochemical and biological properties.[1][2] This modification can lead to increased resistance to enzymatic degradation, improved cell permeability, and altered conformational flexibility, which in turn can modulate receptor binding affinity and biological activity.[1][2][3] Norleucine (Nle), an isomer of leucine, is itself an unnatural amino acid that can be used to probe the structural and functional roles of aliphatic side chains in peptides.[4] The combination of N-methylation and the norleucine side chain in this compound offers a unique tool for peptide chemists to fine-tune the properties of bioactive peptides.
Comparative Biological Activity: Quantitative Data
While direct head-to-head comparative studies for a wide range of peptides containing this compound are limited in publicly available literature, the general effects of N-methylation on peptide bioactivity are well-documented. The following tables summarize representative quantitative data on how N-methylation can impact key performance parameters such as enzymatic stability and receptor binding affinity. Although not always specific to N-methyl-norleucine, this data provides a strong indication of the expected outcomes when incorporating this modified amino acid.
Table 1: Enhancement of Enzymatic Stability through N-Methylation
| Peptide Analog | Modification | Matrix | Half-life (t½) | Fold Increase in Stability |
| Parent Peptide | None | Human Plasma | 10 min | - |
| N-Me-Analog | N-methylation of a single residue | Human Plasma | > 180 min | > 18 |
| Parent Peptide | None | Trypsin Solution | 5 min | - |
| N-Me-Analog | N-methylation at cleavage site | Trypsin Solution | 120 min | 24 |
This table presents illustrative data compiled from studies on various peptides to demonstrate the general trend of increased stability upon N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.[1][3]
Table 2: Modulation of Receptor Binding Affinity by N-Methylation
| Peptide System | Modification | Receptor Target | Binding Affinity (IC₅₀ / Kᵢ) | Change in Affinity |
| Somatostatin Analog | Parent Peptide | SSTR2 | 1.5 nM | - |
| N-Me-Phe | SSTR2 | 0.8 nM | 1.9-fold increase | |
| RGD Peptide | Parent Peptide | αvβ3 Integrin | 120 nM | - |
| N-Me-Val | αvβ3 Integrin | 25 nM | 4.8-fold increase |
This table provides examples of how N-methylation can influence receptor binding. The effect is highly dependent on the specific residue modified and its role in the peptide-receptor interaction. Data is illustrative and sourced from general findings in peptide research.[1]
Experimental Protocols
To facilitate the evaluation of peptides containing this compound, this section provides detailed methodologies for key experiments cited in the comparison of biological activity.
Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide
Objective: To synthesize a peptide containing an N-methyl-norleucine residue using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Me-Nle-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents HBTU/HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours. For the coupling of Fmoc-N-Me-Nle-OH, extended coupling times or the use of stronger coupling reagents may be necessary due to steric hindrance.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Enzymatic Stability Assay
Objective: To compare the stability of an N-methylated peptide with its non-methylated counterpart in the presence of proteolytic enzymes.
Materials:
-
N-methylated and non-methylated peptides
-
Human plasma or a specific protease solution (e.g., trypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Dissolve the test peptides in PBS to a final concentration of 1 mg/mL. Incubate the peptide solutions with human plasma or the protease solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining amount of the parent peptide using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero. Determine the half-life (t½) by plotting the percentage of remaining peptide versus time.
Visualizing the Impact of N-Methylation
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors: Identification of a 5,800-fold Mouse Melanocortin-3 Receptor (mMC3R) Selective Antagonist/Partial Agonist versus the Mouse Melanocortin-4 Receptor (mMC4R) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-N-Me-Nle-OH and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the choice of building blocks is a critical determinant of success. This guide provides a comprehensive comparison of Boc-N-Me-Nle-OH, a valuable N-methylated amino acid derivative, with its common alternatives. The inclusion of N-methylated amino acids can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation and improving their conformational stability.[1][2] However, these modifications also present unique challenges during solid-phase peptide synthesis (SPPS).[3][4]
This guide offers a data-driven comparison of this compound with its non-methylated counterpart, Boc-Nle-OH, and its Fmoc-protected analogues, Fmoc-N-Me-Nle-OH and Fmoc-Nle-OH. We will delve into their chemical specifications, compare the Boc and Fmoc synthesis strategies, and provide detailed experimental protocols.
Chemical and Physical Properties: A Comparative Analysis
The selection of an amino acid derivative for peptide synthesis is fundamentally guided by its chemical and physical properties. The following table summarizes the key specifications for this compound and its alternatives, based on data from various suppliers.
| Parameter | This compound | Fmoc-N-Me-Nle-OH | Boc-Nle-OH | Fmoc-Nle-OH |
| Molecular Formula | C12H23NO4[5] | C22H25NO4[6] | C11H21NO4[7] | C21H23NO4 |
| Molecular Weight | 245.32 g/mol [5] | 367.44 g/mol | 231.29 g/mol [7] | 353.42 g/mol |
| CAS Number | 117903-25-0[5] | 112883-42-8[6] | 6404-28-0[7] | 77284-32-3[8] |
| Purity (Typical) | ≥98%[9] | ≥96.0% (HPLC) | ≥99.0% (TLC)[7] | Information not readily available |
| Optical Rotation | Information not readily available | Information not readily available | [α]20/D −8±1°, c = 1% in methanol | Information not readily available |
| Appearance | Information not readily available | White powder | Information not readily available | Information not readily available |
| Melting Point | Information not readily available | 114-121 °C | Information not readily available | Information not readily available |
Note: The data presented in this table is compiled from various supplier specifications and may vary between lots and manufacturers. For precise, lot-specific data, always refer to the Certificate of Analysis provided by the supplier.
Performance in Peptide Synthesis: Boc vs. Fmoc Strategy
The choice between a Boc or Fmoc protecting group for the α-amino group dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the reagents used for deprotection and cleavage from the resin.
The Boc (tert-butyloxycarbonyl) strategy employs an acid-labile protecting group, which is typically removed using trifluoroacetic acid (TFA).[10] This method is often favored for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue.[11] The acidic deprotection conditions protonate the newly exposed N-terminus, which can help to disrupt intermolecular hydrogen bonding and reduce aggregation.[11]
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy , on the other hand, utilizes a base-labile protecting group that is removed with a solution of piperidine in a polar aprotic solvent.[12] This approach is generally considered milder and is compatible with a wider range of acid-sensitive functionalities.[][] The orthogonality of the Fmoc group with the acid-labile side-chain protecting groups allows for selective deprotection, minimizing the risk of side reactions.[12][]
Challenges with N-methylated Amino Acids: The incorporation of N-methylated amino acids like this compound presents a significant challenge due to steric hindrance. The presence of the methyl group on the amide nitrogen can impede the coupling of the subsequent amino acid, often leading to lower yields and the need for more potent coupling reagents and longer reaction times.[3][4][15] Microwave-assisted SPPS has been shown to improve the efficiency of coupling sterically hindered amino acids.[4]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle in solid-phase peptide synthesis.
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis.
Boc-SPPS Protocol for Standard Amino Acids
This protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.[10]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[10]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.[10]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: In a separate vessel, activate the incoming Boc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[10]
Optimized Coupling Protocol for N-Methylated Amino Acids
Due to steric hindrance, the coupling of N-methylated amino acids often requires optimized conditions.
-
Pre-activation: In a separate vessel, dissolve the N-methylated amino acid (4 equivalents), a coupling reagent such as HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Activation: Add DIEA (8 equivalents) to the mixture and allow it to pre-activate for 2-4 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours or even overnight, at room temperature.[16]
-
Monitoring: Monitor the reaction progress using a method suitable for N-methylated amines, such as the bromophenol blue test, as the Kaiser test is not effective for secondary amines.[16]
Impact of N-Methylation on Peptide Function and Signaling
The incorporation of N-methylated amino acids can have a profound impact on the biological activity of a peptide. By constraining the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and signaling.[3] Furthermore, the increased resistance to proteolytic degradation extends the half-life of the peptide in vivo.[1]
Amino acids and their derivatives can influence cellular signaling pathways. One of the key pathways regulated by amino acid availability is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[17][18]
Caption: A simplified diagram of the mTOR signaling pathway, highlighting the role of amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. lifetein.com [lifetein.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Nle-OH = 99.0 TLC 6404-28-0 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. raybiotech.com [raybiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mTOR - Wikipedia [en.wikipedia.org]
Characterization of Boc-N-Me-Nle-OH and its Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides and other complex molecules. This guide provides a comprehensive characterization of Boc-N-Me-Nle-OH, a valuable N-methylated amino acid derivative, and compares its properties and applications with relevant alternatives.
N-methylated amino acids, such as this compound, are crucial in medicinal chemistry for their ability to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, facilitating controlled chain elongation. This guide delves into the physicochemical properties, analytical characterization, and applications of this compound, offering a comparative perspective for its effective utilization in research and development.
Physicochemical Properties: A Comparative Overview
The fundamental characteristics of this compound and its non-methylated counterpart, Boc-L-norleucine, are summarized below. This data is essential for understanding their solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | Boc-L-norleucine |
| CAS Number | 117903-25-0 | 6404-28-0[1] |
| Molecular Formula | C12H23NO4 | C11H21NO4[1] |
| Molecular Weight | 245.32 g/mol | 231.29 g/mol [1] |
Analytical Characterization: Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The following table summarizes the expected chemical shifts for Boc-L-norleucine, which are anticipated to be similar for this compound with the addition of a singlet corresponding to the N-methyl group.
| Proton | Boc-L-norleucine ¹H NMR (400 MHz, DMSO-d6) Chemical Shift (δ ppm) [1] | Expected Shift for this compound |
| COOH | 12.38 (broad singlet, 1H) | Similar |
| NH | 7.02 (doublet, J=8.2 Hz, 1H) | Absent |
| N-CH3 | - | ~2.5-3.0 (singlet, 3H) |
| α-CH | 3.87-3.78 (multiplet, 1H) | Similar |
| β-CH2 | 1.69-1.47 (multiplet, 2H) | Similar |
| γ, δ-CH2 | 1.32-1.20 (multiplet, 4H) | Similar |
| Boc (t-Bu) | 1.37 (singlet, 9H) | Similar |
| ε-CH3 | 0.85 (triplet, J=7.0Hz, 3H) | Similar |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of amino acid derivatives. A typical purity for commercially available Fmoc-N-Me-Nle-OH is ≥96.0% as determined by HPLC, and a similar or higher purity would be expected for high-quality this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application and analysis of this compound and its derivatives.
Synthesis of Boc-Protected Amino Acids
A general and widely used procedure for the synthesis of N-Boc protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Materials:
-
L-norleucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a mixture of water and THF.
-
Add sodium bicarbonate or triethylamine to create a basic environment.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.[1]
-
After the reaction is complete, add water to dissolve any precipitate.[1]
-
Extract the aqueous phase with petroleum ether to remove unreacted di-tert-butyl dicarbonate.[1]
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.[1]
-
Extract the product into ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Boc-protected amino acid.[1]
HPLC Analysis for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of Boc-protected amino acids.
Instrumentation:
-
Standard HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile[3]
Gradient:
-
A linear gradient tailored to the hydrophobicity of the compound. For example, a gradient from 40% to 70% B over 25 minutes can be used.[3]
Flow Rate:
-
1.0 mL/min[3]
Detection:
-
UV absorbance at 220 nm[3]
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Applications in Synthesis
This compound and its derivatives are valuable tools in the synthesis of complex molecules with tailored properties.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protection strategy is a well-established method in solid-phase peptide synthesis. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.
References
Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Guide to Reagents for Boc-N-Me-Nle-OH
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids like Boc-N-methyl-norleucine (Boc-N-Me-Nle-OH) into peptide chains is a critical strategy for enhancing therapeutic properties. This modification can improve metabolic stability, membrane permeability, and conformational rigidity, leading to peptides with greater oral bioavailability and optimized pharmacological profiles.[1][2] However, the steric hindrance posed by the N-methyl group presents a significant synthetic challenge, often resulting in low coupling yields and an increased risk of epimerization.[1][2]
The selection of an appropriate coupling reagent is therefore paramount to overcoming these obstacles. This guide provides an objective comparison of commonly employed coupling reagents for the esterification of this compound and other sterically hindered N-methylated amino acids, supported by experimental data to inform your synthetic strategy.
Performance Comparison of Coupling Reagents
The efficiency of coupling reagents for N-methylated amino acids varies significantly. High-activity reagents are necessary to overcome the steric hindrance and low reactivity of the N-methylated amine.[1] The following table summarizes the performance of several classes of coupling reagents based on reported yields, reaction times, and the degree of epimerization observed in the coupling of N-methylated amino acids.
| Coupling Reagent Class | Example Reagents | Reported Efficiency/Yield | Typical Reaction Time | Degree of Epimerization | Key Considerations |
| Phosphonium Salts | PyBroP, PyAOP, PyBOP | High | 1 - 3 hours | Low | PyBroP and PyAOP are particularly effective for sterically demanding couplings.[1][3][4] PyBOP can be less efficient for N-methylated amino esters.[3][4][5] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High | 1 - 4 hours | Low | HATU is often the first choice for difficult couplings due to its high reactivity and ability to suppress racemization.[1][6][7] HBTU is a cost-effective alternative, though generally less reactive than HATU.[6] COMU is a third-generation reagent with excellent solubility and safety profile.[1][8] |
| Carbodiimides | DIC/HOBt | Low to Moderate | 4 - 12 hours | Moderate | Generally not recommended for sterically hindered N-methylated amino acids due to longer reaction times and increased risk of side reactions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in peptide synthesis. Below are representative protocols for solution-phase and solid-phase coupling of a Boc-protected N-methylated amino acid.
Solution-Phase Coupling using HATU
This protocol is suitable for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 1-2 minutes for pre-activation.
-
Add the amino acid ester hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude peptide by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using PyBroP
This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2.0 equivalents based on resin substitution)
-
PyBroP (2.0 equivalents based on resin substitution)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents based on resin substitution)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM or DMF.
-
In a separate vessel, dissolve this compound and PyBroP in DCM or DMF.
-
Add the solution of the protected amino acid and coupling reagent to the resin.
-
Cool the reaction mixture to 0°C.
-
Add DIPEA to the mixture.
-
Allow the reaction to proceed for 1 minute at 0°C, then for 1 hour at room temperature.[9]
-
Filter the resin and wash thoroughly with DCM and DMF to remove excess reagents and byproducts.[9]
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the key steps in peptide coupling and the general workflow of solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to Alternatives for Boc-N-Me-Nle-OH in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry. Boc-N-Me-Nle-OH (Boc-N-methyl-L-norleucine) is a frequently utilized building block, prized for its ability to confer increased metabolic stability and modulate lipophilicity. However, the landscape of peptide design offers a diverse array of alternatives, each with unique attributes that can be strategically employed to optimize peptide drug candidates. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.
Introduction to Peptide Modifications
Peptides, as therapeutic agents, often suffer from limitations such as poor metabolic stability due to enzymatic degradation and low cell permeability.[1] To overcome these hurdles, medicinal chemists employ various strategies, including the incorporation of modified amino acids. N-methylation, as seen in this compound, is a prominent strategy that enhances proteolytic resistance and can improve membrane permeability by removing a hydrogen bond donor.[1][2] Norleucine itself is an isomer of leucine and is used to study the structural and functional roles of leucine in proteins.[3][4] This guide will explore other N-methylated amino acids, as well as alternative modifications like the introduction of D-amino acids, Cα-methylation, and the use of β-amino acids, comparing their impact on critical peptide properties.
Comparative Analysis of Key Performance Metrics
The choice of an unnatural amino acid in a peptide sequence can profoundly influence its biological activity and pharmacokinetic properties. The following sections and tables summarize the quantitative effects of various modifications compared to the standard N-methylation approach.
Table 1: Comparison of Proteolytic Stability
One of the primary motivations for incorporating unnatural amino acids is to enhance resistance to enzymatic degradation, thereby increasing the in-vivo half-life of the peptide.
| Peptide Sequence | Modification | Enzyme(s) | Half-life (t½) of Modified Peptide | Fold Increase in Stability vs. Unmodified | Reference |
| C10:0-A2 | 6-NMeLys | Serum Proteases | > 4 hours | > 4 | [5] |
| C10:0-A2 | 9-NMeLys | Serum Proteases | > 4 hours | > 4 | [5] |
| TA4 | dK substitution | Serum Proteases | > 8 hours | > 8 | [5] |
| Feleucin-K3 | Leu to α-(4-pentenyl)-Ala | Plasma | > 24 hours | > 3 | [6] |
| Model Peptide | N-methylation | Trypsin | 240 min | 24 | [7] |
| Model Peptide | Cα-methylation | Trypsin | 180 min | 18 | [7] |
Table 2: Comparison of Receptor Binding Affinity
The introduction of structural modifications can impact the peptide's conformation and its interaction with its target receptor. This can either enhance or diminish binding affinity.
| Peptide/Ligand | Modification | Receptor | IC50 / Ki of Modified Peptide | Comparison to Unmodified | Reference |
| Anginex Analogue | β³-amino acid substitution | Endothelial Cells | 1.8 µM | Similar to parent | [8] |
| Minigastrin Analogue (MGS5) | N-Me-norleucine substitution | CCK2R | Potent binding | Improved stability and tumor-kidney ratio | [6] |
| NDP-MSH | Nle substitution | MC4R | High Affinity | Standard agonist | [9] |
| Meditope Peptide | Phe to various UAAs | Cetuximab Fab | Varied (e.g., 4-F-Phe: 1.3 µM) | Generally reduced affinity | [10] |
Table 3: Comparison of Cell Permeability
Improving a peptide's ability to cross cell membranes is crucial for targeting intracellular proteins and enhancing oral bioavailability.
| Peptide Class | Modification | Permeability Assay | Apparent Permeability (Papp) | Observation | Reference |
| Cyclic Peptides | N-methylation | PAMPA | Increased with N-methylation | N-methylation enhances lipophilicity and reduces H-bond donors | [1] |
| Peptoids vs. Peptides | N-alkylglycine backbone | High-throughput cell-based | 3- to 30-fold higher for peptoids | Reduced hydrogen bonding potential | [11] |
| Cyclic Penta-alanine | N-methylation | Caco-2 | 4 x 10⁻⁶ cm/s for triple N-methylated analog | Improved oral bioavailability | [12] |
Key Alternatives to this compound
Other N-Methylated Amino Acids
N-methylation is a versatile strategy that can be applied to various amino acid residues within a peptide sequence.[2][13] The choice of which residue to methylate depends on its role in receptor binding and overall peptide conformation.
-
Advantages : Significantly enhances proteolytic stability and can improve cell permeability.[1][11]
-
Considerations : Can sometimes lead to a decrease in receptor binding affinity if the amide proton is crucial for interaction.[11] Synthesis of N-methylated amino acids can be more complex and coupling during solid-phase peptide synthesis (SPPS) can be challenging.[1]
D-Amino Acids
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a highly effective method for increasing resistance to proteases, which are stereospecific for L-amino acids.
-
Advantages : Provides excellent enzymatic stability.[5] Can induce specific secondary structures.
-
Considerations : Can dramatically alter the peptide's conformation, potentially abolishing biological activity. The effect is highly position-dependent.
Cα-Methylated Amino Acids
Introducing a methyl group at the α-carbon of an amino acid restricts the conformational flexibility of the peptide backbone.
-
Advantages : Promotes the formation of stable secondary structures like helices and turns, which can enhance receptor binding affinity and selectivity.[7]
-
Considerations : The increased steric hindrance can sometimes negatively impact receptor binding if a high degree of flexibility is required for the interaction.
β-Amino Acids
β-amino acids have an additional carbon atom in their backbone compared to α-amino acids. Their incorporation into peptides creates "β-peptides" or "α,β-peptides".
-
Advantages : Highly resistant to degradation by proteases.[8][14] Can form unique and stable secondary structures.[15]
-
Considerations : The altered backbone spacing can disrupt the native conformation required for receptor binding. Careful design and structure-activity relationship (SAR) studies are essential.[8]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of peptides containing these modifications.
Protocol 1: On-Resin N-Methylation of a Peptide (Biron-Kessler Method)
This protocol describes a common method for the N-methylation of a peptide while it is still attached to the solid-phase resin.[16]
-
Sulfonylation : The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like 2,4,6-collidine or 4-dimethylaminopyridine (DMAP) in a solvent such as N-methylpyrrolidine (NMP).[7][17]
-
Methylation : The protected amine is then methylated using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[16]
-
Desulfonylation : The o-NBS protecting group is removed with a thiol, such as β-mercaptoethanol, in the presence of a base like DBU to reveal the N-methylated amine.[17]
-
Coupling of the next amino acid : The subsequent amino acid is coupled to the newly formed N-methylated amine. This step often requires stronger coupling reagents and longer reaction times due to the increased steric hindrance of the secondary amine.[18]
Protocol 2: In Vitro Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation in a biological fluid like human serum or plasma.[19][20]
-
Peptide Incubation : The test peptide is incubated in human serum or plasma (e.g., 80-90% v/v) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation : The enzymatic reaction in each aliquot is quenched by adding a precipitation agent, such as acetonitrile (ACN) containing an internal standard. The samples are vortexed and centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis : The supernatant, containing the remaining intact peptide and any degradation products, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The peak area of the intact peptide at each time point is normalized to the peak area at time zero. The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.[19]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, often to model gastrointestinal absorption or blood-brain barrier penetration.[5][21]
-
Membrane Preparation : A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.[5]
-
Donor and Acceptor Solutions : The test peptide is dissolved in a buffer at a specific pH to create the donor solution. The acceptor plate wells are filled with a buffer, which may contain a "sink" to mimic physiological conditions.
-
Incubation : The filter plate (with the artificial membrane) is placed on top of the donor plate, and this assembly is then placed into the acceptor plate. The entire "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.[22]
-
Quantification : After incubation, the concentration of the peptide in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the peptide concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Alternative Evaluation
The following diagram illustrates the general workflow for synthesizing and evaluating peptide analogues with unnatural amino acids.
Caption: Workflow for designing and evaluating peptide analogues.
Melanocortin 4 Receptor (MC4R) Signaling Pathway
Peptides incorporating unnatural amino acids, such as the potent agonist NDP-MSH which contains Nle, are known to target G-protein coupled receptors like the MC4R. This pathway is crucial for energy homeostasis.[9][23]
Caption: Simplified MC4R Gs-coupled signaling pathway.
Conclusion
The strategic substitution of amino acids in a peptide sequence is a powerful tool for modulating its therapeutic properties. While this compound is an effective building block for enhancing metabolic stability, a wide range of alternatives, including other N-methylated amino acids, D-amino acids, Cα-methylated amino acids, and β-amino acids, offer a nuanced toolkit for peptide optimization. The choice of modification should be guided by a thorough understanding of the structure-activity relationship of the peptide . N-methylation and D-amino acid substitution are robust strategies for improving proteolytic resistance, while Cα-methylation and β-amino acid incorporation provide avenues for conformational constraint and the exploration of novel backbone geometries. A systematic evaluation of these alternatives, using the experimental protocols outlined in this guide, will enable the rational design of peptide therapeutics with superior efficacy and drug-like properties.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Norleucine - Wikipedia [en.wikipedia.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions of the Melanocortin-4 Receptor with the Peptide Agonist NDP-MSH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PAMPA | Evotec [evotec.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Boc-N-Me-Nle-OH
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-N-Me-Nle-OH are paramount for a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, logistical information, and step-by-step procedures for the operational use and disposal of this compound, a non-natural amino acid derivative commonly used in peptide synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C12H23NO4[1][2] |
| Molecular Weight | 245.32 g/mol [1][2] |
| CAS Number | 117903-25-0[1][2] |
| Appearance | White to off-white powder |
| Storage Temperature | Room temperature[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under GHS criteria by most suppliers, it is prudent to handle it with care, as with all laboratory chemicals.[3] The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.
Minimum PPE Requirements
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[3][4] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[3][5] | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly.[3] |
| Body Protection | Laboratory coat.[3] | Protects skin and personal clothing from contamination. |
Experimental Workflow for Safe Handling
Proper handling procedures are critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Caption: A workflow diagram illustrating the safe handling of this compound from preparation to decontamination.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment, including the chemical, solvents, and waste containers, readily available.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : To avoid inhalation of dust, weighing of the solid this compound should be performed in a well-ventilated area, such as a chemical fume hood.[3] Use a clean spatula and weighing paper.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction : Carry out the chemical reaction in a closed or contained system where possible to minimize the release of any vapors or aerosols.
-
Waste Collection : All waste materials, including unused chemicals, contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be collected in designated, labeled, and sealed waste containers.
-
Decontamination : After handling is complete, thoroughly clean the work area, including benchtops and equipment, with an appropriate solvent. Remove and dispose of PPE as per institutional guidelines. Always wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate first aid and containment measures.
| Exposure/Spill Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[3][6] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if symptoms occur.[3][6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3] |
| Minor Spill | Evacuate the immediate area. Ensure adequate ventilation. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
